physicochemical properties of 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide
The following technical guide provides an in-depth analysis of 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide , a critical intermediate in the synthesis of next-generation sphingosine-1-phosphate (S1P) receptor modulator...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide , a critical intermediate in the synthesis of next-generation sphingosine-1-phosphate (S1P) receptor modulators.
Core Identity & Physicochemical Profiling for Drug Discovery
Executive Summary
4-Cyclohexyl-3-(trifluoromethyl)benzyl bromide (CAS 800381-60-6 ) is a specialized electrophilic building block used primarily in medicinal chemistry.[1][2] It serves as the lipophilic "tail" anchor in the synthesis of Siponimod (BAF312) , a drug approved for the treatment of secondary progressive multiple sclerosis (SPMS).[2]
The compound features a unique structural motif combining a cyclohexyl ring (steric bulk/lipophilicity), a trifluoromethyl group (metabolic stability/electronic modulation), and a benzylic bromide (high reactivity for alkylation).[2] This guide details its properties, synthetic utility, and handling protocols.[2]
Chemical Identity & Structural Analysis
The molecule is characterized by a high degree of lipophilicity due to the trifluoromethyl and cyclohexyl substituents.[2] The benzylic bromide moiety makes it a potent alkylating agent.[2]
Extreme lipophilicity necessitates non-polar solvents for chromatography (e.g., Hexanes/EtOAc).[2]
Reactivity
High (Electrophilic)
Benzylic bromide is prone to hydrolysis; store under inert gas (Ar/N₂).[2]
Synthetic Architecture
The synthesis of 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide typically proceeds from the corresponding benzoic acid derivative.[2] This pathway ensures the integrity of the trifluoromethyl group while installing the reactive bromide.[2]
Protocol: Benzoic Acid to Benzyl Bromide
Reduction: The precursor, 4-cyclohexyl-3-(trifluoromethyl)benzoic acid , is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the benzyl alcohol intermediate (CAS 957205-23-1).[2]
Bromination: The alcohol is converted to the bromide using Phosphorus Tribromide (PBr₃) or Triphenylphosphine/Carbon Tetrabromide (Appel reaction).[2]
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of the benzoic acid precursor to the target bromide and its subsequent application in Siponimod synthesis.
Figure 1: Synthetic lineage from benzoic acid precursor to the Siponimod API.[2]
Reactivity & Mechanism
The benzylic carbon is highly activated for Sɴ2 nucleophilic substitution due to the leaving group ability of the bromide and the stabilization of the transition state by the aromatic ring.[2] However, the adjacent trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), which can slightly deactivate the ring but also modulates the acidity of benzylic protons.[2]
Base: Typically Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃) is used to generate the alkoxide/oximate anion.[2]
Solvent: Polar aprotic solvents (DMF, DMSO) or THF are preferred to accelerate the Sɴ2 rate.[2]
Visualization: Reactivity Profile
Figure 2: Divergent reactivity of the benzyl bromide scaffold with common nucleophiles.
Safety & Handling Protocols
Hazard Class: Corrosive (Class 8).[2][3]
Signal Word: DANGER.
As a benzyl bromide derivative, this compound is a potent lachrymator (tear gas agent) and a severe skin/eye irritant.[2] It can cause chemical burns upon contact.[2]
Standard Operating Procedure (SOP)
Engineering Controls: All operations must be performed inside a functioning fume hood .
PPE:
Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the compound's high lipophilicity and potential to permeate standard latex.[2]
Eye Protection: Chemical splash goggles (not just safety glasses) or a full face shield.[2]
Spill Management: Do not wipe with paper towels (increases surface area for vaporization).[2] Neutralize with a dilute solution of alcoholic KOH or specific spill kits for lachrymators before cleanup.[2]
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon) to prevent hydrolysis and discoloration.
References
Google Patents. (2017).[2] Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester (US20170166517A1).[2] Retrieved January 30, 2026, from [2]
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Siponimod (CID 44599207).[2] Retrieved January 30, 2026, from [Link][2]
An In-depth Technical Guide to the Spectral Data of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Introduction 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, with the chemical formula C₁₄H₁₆BrF₃ and CAS Number 800381-60-6, is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, with the chemical formula C₁₄H₁₆BrF₃ and CAS Number 800381-60-6, is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a trifluoromethyl group, a cyclohexyl substituent, and a reactive bromomethyl group, makes it a versatile building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount, and a comprehensive analysis of its spectral data is the most effective method to achieve this.
This guide provides a detailed examination of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. While a complete public dataset for this specific molecule is not available, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to identify and characterize this compound with high confidence.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the following numbering scheme will be used for the atoms in 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene.
Caption: Molecular structure and numbering of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity of the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The electron-withdrawing trifluoromethyl group and the bulky cyclohexyl group significantly influence the chemical shifts of the aromatic protons.
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H6
~ 7.65
d
J ≈ 8.0
Deshielded due to proximity to the electron-withdrawing CF₃ group. Coupled to H5.
H5
~ 7.45
dd
J ≈ 8.0, 2.0
Coupled to H6 (ortho) and H3 (meta).
H3
~ 7.35
d
J ≈ 2.0
Coupled to H5 (meta). Shift is less affected by the CF₃ group.
CH₂Br
~ 4.50
s
-
Benzylic protons deshielded by the adjacent bromine atom and the aromatic ring. Appears as a singlet as there are no adjacent protons.
Cyclohexyl-H (axial/equatorial)
1.20 - 1.90
m
-
Complex multiplet for the 10 protons of the cyclohexyl ring.
Cyclohexyl-CH (benzylic)
~ 2.80
m
-
The single proton attached to the carbon bonded to the benzene ring is deshielded.
Expertise & Experience: The predicted shifts for the aromatic protons are based on additive substituent effects. A standard benzene signal at 7.3 ppm is shifted downfield by electron-withdrawing groups like CF₃ and slightly upfield or downfield by alkyl groups, depending on their position.[2] The benzylic protons of the CH₂Br group are expected in the 4.5 ppm region, consistent with data for benzyl bromide.[3] The cyclohexyl protons appear in the typical aliphatic region, with the methine proton attached to the ring being further downfield due to the direct attachment to the aromatic system.[4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The trifluoromethyl group has a pronounced effect, both in terms of chemical shift and through C-F coupling.
Carbon Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity (due to C-F coupling)
Rationale
C-CF₃
~ 124 (q)
q, ¹J(C-F) ≈ 272 Hz
The carbon of the trifluoromethyl group itself will be a quartet with a large coupling constant.[5]
C2 (ipso-CF₃)
~ 131 (q)
q, ²J(C-F) ≈ 33 Hz
The aromatic carbon attached to the CF₃ group is a quartet due to two-bond C-F coupling.[5][6]
C1 (ipso-cyclohexyl)
~ 148
s
The ipso-carbon attached to the cyclohexyl group.
C4 (ipso-CH₂Br)
~ 138
s
The ipso-carbon attached to the bromomethyl group.
C3
~ 126 (q)
q, ³J(C-F) ≈ 4 Hz
This carbon shows a small quartet due to three-bond C-F coupling.
C5
~ 129
s
Aromatic CH carbon.
C6
~ 132
s
Aromatic CH carbon, deshielded by the ortho-CF₃ group.
CH₂Br
~ 32
t
The benzylic carbon, shifted downfield by bromine.
Cyclohexyl-CH
~ 44
s
Methine carbon of the cyclohexyl ring attached to the benzene ring.
Cyclohexyl-CH₂
26 - 35
multiple signals
The five CH₂ groups of the cyclohexyl ring.
Trustworthiness: The prediction of quartets for carbons near the CF₃ group is a hallmark of trifluoromethyl-substituted compounds and serves as a key diagnostic tool. The large one-bond coupling constant (¹J(C-F)) and smaller two- and three-bond couplings (²J(C-F), ³J(C-F)) are highly characteristic.[5][6]
NMR Experimental Protocol
Caption: Standard workflow for NMR data acquisition and processing.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectral Data
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Rationale
3100 - 3000
C-H stretch (aromatic)
Medium
Characteristic of C-H bonds on the benzene ring.[7][8]
3000 - 2850
C-H stretch (aliphatic)
Strong
From the CH₂ and CH groups of the cyclohexyl and bromomethyl moieties.[7][8]
The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorptions. This is a key diagnostic band.
1220 - 1260
CH₂ wag (bromomethyl)
Medium
Vibration associated with the -CH₂Br group.
800 - 600
C-Br stretch
Strong
Characteristic absorption for the carbon-bromine bond.[9]
900 - 675
C-H bend (aromatic "oop")
Strong
Out-of-plane bending, the pattern of which can indicate the substitution pattern on the benzene ring.[8]
Authoritative Grounding: The presence of a very strong absorption band in the 1350-1100 cm⁻¹ region is a highly reliable indicator for the trifluoromethyl group. The combination of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both structural types.[7][8]
IR Spectroscopy Experimental Protocol
Caption: General workflow for acquiring an FT-IR spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization)
m/z Value
Ion
Rationale
320 / 322
[M]⁺
Molecular Ion Peak . The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10]
241
[M - Br]⁺
Base Peak . Loss of the bromine radical (•Br) from the molecular ion results in a stable secondary benzylic carbocation. This is expected to be the most abundant fragment.[10][11]
159
[C₇H₄F₃]⁺
Fragmentation involving the loss of the cyclohexyl and bromomethyl groups.
91
[C₇H₇]⁺
Tropylium ion, a common fragment in the mass spectra of benzyl compounds.[10]
83
[C₆H₁₁]⁺
Cyclohexyl cation from the cleavage of the bond to the aromatic ring.
Expertise & Experience: The most telling feature in the mass spectrum of a bromo-compound is the M/M+2 isotopic pattern. For a compound with one bromine atom, the peaks at m/z corresponding to the molecular weight with the ⁷⁹Br isotope and the ⁸¹Br isotope will be of approximately 1:1 ratio.[10] The fragmentation is dominated by the formation of the most stable carbocation. In this case, cleavage of the C-Br bond is highly favorable as it generates a resonance-stabilized benzylic cation, making the [M - Br]⁺ peak (m/z 241) the likely base peak.[11][12]
Mass Spectrometry Experimental Protocol
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectral analysis presented in this guide provides a robust framework for the identification and structural verification of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. The key diagnostic features to look for are:
¹H NMR: A singlet around 4.5 ppm for the CH₂Br protons and a distinct pattern for the three aromatic protons.
¹³C NMR: Characteristic quartets for the CF₃ carbon and the aromatic carbons coupled to it.
IR Spectroscopy: Very strong C-F stretching bands between 1350-1100 cm⁻¹.
Mass Spectrometry: A distinctive 1:1 isotopic pattern for the molecular ion at m/z 320/322 and a base peak at m/z 241 corresponding to the loss of bromine.
By correlating the data from these orthogonal analytical techniques, researchers can confidently confirm the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.
References
Organic Spectroscopy International. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. [Link]
Chu, L.-L., & Qing, F.-L. (2010). Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3. The Royal Society of Chemistry. [Link]
SpectraBase. 1,3-Bis(trifluoromethyl)benzene 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. [Link]
Royal Society of Chemistry. Supplementary Information. [Link]
Supporting Information for Copper-Catalyzed Direct C-H Trifluoromethylation of Heteroarenes. (n.d.). The Royal Society of Chemistry. [Link]
Hu, Y., et al. (n.d.). Supporting Information for for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
Royal Society of Chemistry. (2015). Supporting Information for. [Link]
YouTube. (2025, November 21). How to Generate IR Spectra using WebMO. [Link]
GitHub. rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. [Link]
The Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]
CS229, Stanford University. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. [Link]
Cheminfo ELN documentation. IR spectra prediction. [Link]
ScienceDirect. Mass spectral database-based methodologies for the annotation and discovery of natural products. [Link]
Copernicus Publications. (2025, July 19). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. [Link]
GNPS. UCSD Computational Mass Spectrometry Website. [Link]
PMC. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. [Link]
Oregon State University. Publications | OSU Mass Spectrometry Center. [Link]
This compound is a specialized electrophilic building block, primarily utilized in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators, such as Siponimod (Mayzent). Its structural duality—combining a lipophilic cyclohexyl group with a reactive benzyl bromide moiety—makes it a critical yet hazardous reagent in medicinal chemistry.
Critical Hazard Class:
Lachrymator: Potent inducer of tear production and respiratory distress.[1]
Corrosive (Category 1B): Causes irreversible skin burns and eye damage.
Alkylating Agent: High reactivity toward biological nucleophiles (DNA, proteins).
Technical Hazard Analysis (The "Why")
To safely handle this compound, researchers must understand the mechanism of its toxicity, not just the classification.
The Lachrymatory Mechanism (TRPA1 Activation)
Like other benzyl halides, 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide acts as a potent lachrymator. This is not merely "irritation"; it is a specific biochemical attack.
Mechanism: The electrophilic benzylic carbon attacks cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) in sensory nerve endings.
Consequence: This covalent modification triggers massive calcium influx, interpreted by the nervous system as burning pain, leading to profuse lacrimation and airway constriction.
Safety Implication: Standard dust masks are useless. Vapor/gas protection (organic vapor cartridges) or full engineering containment is mandatory.
Alkylation & Hydrolysis Risks
SN2 Reactivity: The trifluoromethyl group (electron-withdrawing) at the meta position relative to the bromide enhances the electrophilicity of the benzylic carbon, making it highly reactive toward nucleophiles.
Hydrolysis: Upon contact with moisture (humidity or mucous membranes), the compound hydrolyzes to release Hydrogen Bromide (HBr) , a corrosive acid gas.
Safe Handling Protocol: A Self-Validating System
This protocol is designed as a "Zero-Exposure" workflow.
Engineering Controls
Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a glovebox .
Airflow Check: Verify hood face velocity is >100 fpm (0.5 m/s) before opening the container. Use a tissue strip as a visual flow indicator (Self-Validation Step 1).
Personal Protective Equipment (PPE) Strategy
Standard nitrile gloves provide insufficient protection against benzyl bromides due to rapid permeation.
PPE Component
Specification
Rationale
Hand Protection
Silver Shield / Laminate (Primary) under Nitrile (Outer)
Benzyl halides permeate standard nitrile in <10 mins. Laminate offers >4 hr breakthrough time.
Eye Protection
Chemical Goggles + Face Shield
Safety glasses do not seal against lachrymatory vapors.
Respiratory
Full-face respirator with OV/AG cartridges (if outside hood)
Protects against organic vapors and acid gas (HBr) byproducts.
Body
Tyvek Lab Coat / Apron
Prevents clothing contamination which can off-gas later.
Transfer & Weighing Workflow
Pre-Weighing: Tare the receiving flask with solvent (e.g., DCM or THF) before adding the solid. This allows the compound to immediately dissolve, reducing vapor pressure.
Solids Handling: Use disposable anti-static spatulas. Do not use metal spatulas that may generate static sparks (flash point risk).
Decontamination: Immediately immerse used spatulas/weigh boats in a "Quench Bath" (see Section 6) inside the hood. Never throw contaminated solids in the general trash.
Visualization: Handling Logic & Reaction Pathway
Safe Handling Decision Tree
The following diagram outlines the logical flow for determining the correct handling environment based on the physical state and quantity.
Figure 1: Decision logic for selecting engineering controls based on physical state and scale.
Application Context: Siponimod Synthesis
This compound is a key intermediate. The diagram below illustrates its role in the alkylation of the hydroxy-acetimidate precursor, a critical step in Siponimod synthesis.
Figure 2: Simplified reaction scheme showing the alkylation pathway in drug synthesis.
Emergency Response Protocols
Self-Validating Response: In an emergency, do not rely on memory. Follow these "If-Then" triggers.
Scenario
Immediate Action
Validation Step
Eye Contact
Flood with water for 15 minutes . Hold eyelids open.
Use pH paper on tear fluid (if possible) to ensure pH is neutral (7.0) after rinsing.[1][2][3][4][5]
Skin Contact
Drench with water, then wash with soap.[1][2][5] Do not use alcohol (enhances absorption).
Check for "delayed burn" sensation after 30 mins; seek medical attention even if painless initially.
Spill (< 10mL)
Evacuate area. Don Full-Face Respirator. Cover with vermiculite .
Apply "Quench Solution" (see Sec 6) to the vermiculite before bagging to deactivate.
Inhalation
Move to fresh air immediately.
Monitor for "Reactive Airways Dysfunction" (coughing/wheezing) for 24 hours.
Waste Disposal & Deactivation (Quenching)
Never dispose of active benzyl bromide in general organic waste; it can react violently or off-gas in the drum.
Quenching Solution Recipe:
Active Agent: 10% Ethanolamine (or aqueous Ammonia)
Solvent: Ethanol or Methanol
Mechanism: Converts the reactive alkyl bromide into a stable amine/ammonium salt.
Deactivation Procedure:
Collect all contaminated waste (wipes, gloves, weigh boats) in a dedicated beaker.
Submerge in Quenching Solution for 24 hours .
Validation: Check pH. If acidic, add more amine. Perform a TLC spot test to confirm the disappearance of the starting material (UV active spot) before final disposal into halogenated waste.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24857474, 4-(Trifluoromethyl)benzyl bromide. Retrieved from [Link]
Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Receptor Modulator. ACS Medicinal Chemistry Letters. (Contextual grounding for synthesis application). Retrieved from [Link]
commercial availability of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Sourcing, Synthesis, and Application in S1P Receptor Modulator Development Executive Summary 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS 800381-60-6) is a specialized electrophilic building block critica...
Author: BenchChem Technical Support Team. Date: February 2026
Sourcing, Synthesis, and Application in S1P Receptor Modulator Development
Executive Summary
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS 800381-60-6) is a specialized electrophilic building block critical to the synthesis of next-generation sphingosine-1-phosphate (S1P) receptor modulators.[1] Most notably, it serves as the lipophilic "tail" fragment in the manufacturing of Siponimod (Mayzent) , a drug approved for secondary progressive multiple sclerosis (SPMS).[1]
This guide provides a technical analysis of its commercial availability, industrial synthesis protocols, and quality control parameters. It is designed for medicinal chemists and process engineers deciding between "buy" vs. "make" strategies for late-stage lead optimization or pilot-scale manufacturing.[1]
Commercial Availability Landscape
Supply Chain Tiering
The commercial market for this compound is bifurcated between high-cost research aliquots and bulk process intermediates.[1]
Tier
Scale
Typical Purity
Lead Time
Primary Vendor Types
Research
1g – 100g
>97%
1–2 Weeks
Catalog Suppliers (e.g., AchemBlock, Ambeed)
Pilot/Process
1kg – 100kg
>98% (HPLC)
4–8 Weeks
CROs/CMOs (China/India), Custom Synthesis
Sourcing Strategy
While catalog suppliers list the compound, "in-stock" status is often misleading for quantities >10g.[1]
Recommendation: For <50g, purchase from US/EU-stocked catalog vendors to save time.[1] For >100g, initiate a custom synthesis request or bulk inquiry immediately, as shelf-stability (benzyl bromide sensitivity) often precludes long-term bulk warehousing.[1]
Cost Analysis: Research grade pricing is approximately
400 per gram .[1] Bulk process pricing drops significantly (approx.[1] 500 per kg ) but requires lead time for fresh manufacture.[1]
Technical Specifications & Quality Control
As a benzyl bromide derivative, this compound is prone to hydrolysis and degradation.[1] Rigorous QC is required upon receipt.[1]
Critical Quality Attributes (CQAs)
Appearance: White to off-white low-melting solid or semi-solid oil.[1] Darkening indicates decomposition (HBr release).[1]
Lachrymator Warning: Handle only in a functioning fume hood.
Dibromo Species: 4-(Dibromomethyl)-... (Over-bromination byproduct).[1] This is the most difficult impurity to remove and acts as a chain-terminator in subsequent coupling reactions.[1]
Solubility: Soluble in DCM, THF, Ethyl Acetate; reacts with alcohols/water.[1]
Industrial Synthesis Protocol (The "Make" Option)
For teams requiring >100g or specific impurity controls, in-house synthesis is often superior to purchasing aged stock.[1]
The "Process-Ready" Route
While academic literature often suggests NBS (N-bromosuccinimide) in CCl4, this is unsuitable for scale-up due to CCl4 toxicity and poor atom economy.[1] The industrial standard (referenced in patent literature for Siponimod intermediates) utilizes 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in a mixed acid solvent system.[1]
Why this route?
Safety: Avoids carbon tetrachloride and benzoyl peroxide.[1]
Selectivity: The highly acidic medium protonates the intermediate, reducing the risk of over-bromination (dibromo impurity).[1]
Scalability: Exothermic control is easier with DBDMH dosing.[1]
Step-by-Step Methodology
Precursor: 1-Cyclohexyl-4-methyl-2-(trifluoromethyl)benzene (derived from catalytic hydrogenation of the corresponding cyclohexenyl or biphenyl precursor).[1]
Dissolution: Dissolve 1 eq of precursor in TFA (approx. 3-4 vol). Cool to 0–5°C.[1][8][9]
Acidification: Add concentrated H2SO4 (0.5–1.0 eq) slowly to the mixture.
Bromination: Add DBDMH (0.55 eq) portion-wise over 2 hours, maintaining internal temperature <5°C. Note: DBDMH provides 2 active bromine atoms.[1]
Quench: Pour reaction mixture into ice water. Extract with Heptane or DCM.[1]
Workup: Wash organic layer with 10% NaHSO3 (to remove residual bromine) and then NaHCO3.[1]
Purification: Solvent evaporation yields a yellow oil.[1][8] Crystallization can be induced from cold hexane if purity is high.[1]
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway utilizing DBDMH for controlled bromination.
Application Case Study: Siponimod Synthesis
The primary commercial driver for this compound is its role in the synthesis of Siponimod .[1]
Mechanism of Action
The 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene acts as the electrophile to install the lipophilic tail onto the hydroxy-imine core of the drug.[1] This tail is essential for the drug's ability to dock into the S1P receptor pocket.[1]
The hydroxy-imine intermediate is treated with base to generate the alkoxide/oximate.[1]
The benzyl bromide (CAS 800381-60-6) is added.[7][1][4]
The resulting ether linkage forms the complete Siponimod scaffold.[1]
Figure 2: Convergent synthesis step showing the installation of the lipophilic tail.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534347, 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. Retrieved from [Link][1]
Novartis AG. Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester. US Patent Application 20170166517A1.[1] Retrieved from
An In-Depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 4-Cyclohexyl-3-(trifluoromethyl)benzyl Bromide
Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Dissecting Reactivity at the Benzylic Locus In the landscape of medicinal chemistry and synthetic route design, benzyl halides are founda...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Dissecting Reactivity at the Benzylic Locus
In the landscape of medicinal chemistry and synthetic route design, benzyl halides are foundational building blocks. Their utility is dictated by the reactivity of the benzylic carbon—a site uniquely influenced by the adjacent aromatic system. The high reactivity of this position stems from the ability of the benzene ring to stabilize reaction intermediates, whether they be carbocations, radicals, or the transition states of concerted reactions.[1] This guide provides a detailed analysis of the electrophilicity of a specifically substituted benzyl bromide: 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide. Understanding the confluence of electronic and steric factors imparted by the cyclohexyl and trifluoromethyl substituents is paramount for predicting its behavior and harnessing its synthetic potential. We will explore the fundamental principles governing its reactivity, quantify the electronic influences, and provide actionable experimental protocols for its characterization.
Chapter 1: The Mechanistic Dichotomy of Benzylic Halides
The benzylic position is a nexus of reactivity, capable of undergoing nucleophilic substitution through both SN1 and SN2 pathways.[2][3]
The SN1 Pathway: This stepwise mechanism is facilitated by the formation of a resonance-stabilized benzylic carbocation. The positive charge is delocalized into the aromatic π-system, significantly lowering the activation energy for its formation compared to a simple primary alkyl carbocation.[4]
The SN2 Pathway: As a primary halide, 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide is sterically unhindered, a key requirement for a concerted backside attack by a nucleophile.[5] The transition state of an SN2 reaction at the benzylic position is also stabilized by the overlap of the p-orbitals of the aromatic ring with the developing p-orbital on the alpha-carbon.[2][6]
The operative mechanism is often dictated by reaction conditions such as solvent polarity and nucleophile strength.[3][7] However, the intrinsic electrophilicity of the benzylic carbon, which is profoundly modulated by the ring substituents, is the critical determinant of the reaction rate regardless of the pathway.
Chapter 2: Electronic Perturbation by Aromatic Substituents
The electrophilic character of the benzylic carbon is a direct consequence of the electronic environment of the benzene ring. Substituents exert influence through a combination of inductive and resonance effects. In 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide, two distinct and opposing forces are at play.
The Trifluoromethyl Group: A Potent Inductive Deactivator
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[8] Its effect is primarily driven by a strong negative inductive effect (-I) owing to the high electronegativity of the three fluorine atoms.[9] This potent electron withdrawal has a profound impact on the reactivity of the adjacent benzylic carbon.
Positioned meta to the benzylic group, the -CF3 substituent destabilizes any developing positive charge at the benzylic position during an SN1-type ionization. By drawing electron density away from the entire molecule, it increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophilic center. Crucially, in a meta position, the EWG does not participate in resonance that would place a positive charge directly on the carbon atom to which it is attached—a highly unfavorable state.[10] This positioning maximizes the destabilizing inductive effect on the benzylic cation while avoiding the most severe forms of electronic repulsion, thereby significantly increasing the electrophilicity of the starting halide.[10]
The Cyclohexyl Group: A Weak Inductive Donor
In contrast, the cyclohexyl group, like other alkyl substituents, is a weak electron-donating group (EDG). It exerts a mild positive inductive effect (+I), pushing electron density towards the aromatic ring. Positioned para to the benzylic carbon, this effect would slightly stabilize a developing benzylic carbocation and thus marginally decrease the intrinsic electrophilicity of the benzylic carbon.
The Net Electronic Effect: A Quantitative Assessment
To quantify the combined influence of these substituents, we can turn to the Hammett equation, a cornerstone of physical organic chemistry. The equation, log(k/k₀) = σρ, relates reaction rates to the electronic properties of substituents via the substituent constant (σ).
σ > 0 indicates an electron-withdrawing group that accelerates reactions stabilized by negative charge or retarded by positive charge buildup.
σ < 0 indicates an electron-donating group.
The table below summarizes the relevant Hammett constants.
The strongly positive σmeta value for the trifluoromethyl group indicates a significant rate enhancement for nucleophilic substitution compared to unsubstituted benzyl bromide. The weakly negative σpara for the cyclohexyl group provides a minor attenuating effect. The net result is a benzylic carbon that is substantially more electrophilic than that of benzyl bromide itself, driven overwhelmingly by the influence of the trifluoromethyl group.
Figure 1. Dominant electronic influences on the electrophilicity of the target benzylic carbon.
Chapter 3: Steric Considerations and Physicochemical Properties
The cyclohexyl group, while electronically modest, introduces significant steric bulk. Positioned at C4, it is remote from the benzylic reaction center (C1-CH₂Br) and does not sterically hinder the approach of a nucleophile in an SN2 reaction. Its primary role, particularly relevant to drug development, is the modulation of physicochemical properties. The cyclohexyl moiety significantly increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and influence pharmacokinetic behavior.[9]
Chapter 4: Experimental Protocols for Characterizing Electrophilicity
Theoretical analysis must be validated by empirical data. The following protocols provide robust methods for quantifying the reactivity of 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide.
Protocol: Kinetic Analysis of Solvolysis via Conductimetry
Solvolysis reactions, where the solvent acts as the nucleophile, are excellent models for assessing SN1-type reactivity. As the reaction proceeds, the covalent C-Br bond is replaced by ionic products (HBr), leading to a measurable increase in the conductivity of the solution.
Objective: To determine the first-order rate constant (k) for the solvolysis of 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide.
Materials:
4-cyclohexyl-3-(trifluoromethyl)benzyl bromide
Solvent: 80:20 Ethanol:Water (v/v)
Conductivity meter and probe
Constant temperature water bath (e.g., 25.0 °C)
Volumetric flasks, pipettes, magnetic stirrer
Methodology:
Solution Preparation: Prepare a ~0.01 M stock solution of the benzyl bromide in absolute ethanol.
System Equilibration: Place a known volume (e.g., 50.0 mL) of the 80:20 ethanol:water solvent mixture in a jacketed reaction vessel connected to the constant temperature bath. Allow the solvent to thermally equilibrate for at least 20 minutes with gentle stirring.
Initiation and Data Acquisition:
Place the calibrated conductivity probe into the solvent.
Rapidly inject a small, known volume (e.g., 1.00 mL) of the benzyl bromide stock solution into the stirring solvent to initiate the reaction (t=0).
Immediately begin recording conductivity readings at regular time intervals (e.g., every 30 seconds) for at least 2-3 half-lives.
Infinity Reading: After data collection is complete, allow the reaction to proceed for >10 half-lives (or gently heat to drive to completion, then cool back to the reaction temperature) to obtain a final, stable conductivity reading (G∞).
Data Analysis: The first-order rate constant (k) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t. The slope of the resulting linear plot is equal to -k.
Trustworthiness: This protocol is self-validating. A linear plot with a high correlation coefficient (R² > 0.99) confirms that the reaction follows first-order kinetics, consistent with a solvolysis mechanism. Comparing the resulting rate constant to that of unsubstituted benzyl bromide under identical conditions provides a quantitative measure of the substituents' effects.
Figure 2. Workflow for the kinetic analysis of solvolysis.
Conclusion
The electrophilicity of the benzylic carbon in 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide is significantly enhanced, making it a highly reactive substrate for nucleophilic substitution. This heightened reactivity is overwhelmingly dictated by the powerful electron-withdrawing inductive effect of the meta-trifluoromethyl group. This effect destabilizes any developing positive charge in the transition state, thereby lowering the activation energy for nucleophilic attack. The para-cyclohexyl group exerts a minor, opposing electron-donating effect and serves primarily to increase lipophilicity. This predictable, high reactivity makes the title compound a valuable intermediate for the efficient incorporation of the 4-cyclohexyl-3-(trifluoromethyl)phenyl moiety, a structural motif of interest in the design of pharmacologically active agents.
References
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? [Online discussion]. Available at: [Link]
Homework.Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? [Educational resource]. Available at: [Link]
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Course material]. Available at: [Link]
Burley, R. E. M. A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. [Thesis]. Available at: [Link]
ResearchGate. (2021). Kinetics of the Ritter‐type solvolysis of α‐methyl‐benzyl bromide (9)... [Image from publication]. Available at: [Link]
Richard, J. P., et al. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Journal article]. Molecules, 19(11), 18865-18893. Available at: [Link]
Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. [Journal article]. Organic & Biomolecular Chemistry, 3, 2441-2449. Available at: [Link]
Gronert, S., & Keeffe, J. R. (2013). Calculated stabilities and structures for carbocations and singlet carbenes bearing electron-withdrawing groups. [Journal article]. Journal of Physical Organic Chemistry, 26(12), 1023–1031. Available at: [Link]
Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution... [Study material]. Available at: [Link]
Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. [Book scan]. Available at: [Link]
Prakash, G. K. S., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. [Journal article]. Journal of Fluorine Chemistry, 130(1), 12-21. Available at: [Link]
Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. [Blog post]. Master Organic Chemistry. Available at: [Link]
Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. [Journal article]. Organic & Biomolecular Chemistry, 3, 2441-2449. Available at: [Link]
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Journal article]. Chemical Reviews, 91(2), 165-195. Available at: [Link]
Mayr, H., et al. (2014). Insights into unusual stability of 5-membered-ring endocyclic benzyl carbocations in aqueous solution. [Journal article]. Beilstein Journal of Organic Chemistry, 10, 1696-1704. Available at: [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. [Journal article]. Chemical Reviews, 91(2), 165-195. Available at: [Link]
ResearchGate. (2019). Selection of Hammett constant σ+ values for selected functional groups. [Image from publication]. Available at: [Link]
University of Toronto. Experiment 8 — Kinetics of SN1 Solvolysis. [Lab manual]. Available at: [Link]
Khan Academy. (2022). Effect of an electron withdrawing group in a benzyl cation. [Video]. YouTube. Available at: [Link]
Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating? [Online discussion]. r/OrganicChemistry. Available at: [Link]
Nagireddy, P. K., et al. (2020). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. [Journal article]. Bioorganic & Medicinal Chemistry, 28(24), 115818. Available at: [Link]
Chemistry Steps. Benzylic Bromination. [Educational resource]. Available at: [Link]
Schlosser, M., & Rausis, T. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Journal article]. Angewandte Chemie International Edition, 44(21), 3249-3252. Available at: [Link]
Scribd. Hammett Substituent Constants Survey. [Document]. Available at: [Link]
Bennett, C. S., et al. (2022). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Journal article]. Organic Letters, 24(1), 220-225. Available at: [Link]
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TMP Chem. (2023). Benzylic Systems. [Video]. YouTube. Available at: [Link]
Google Patents. (2013). WO2013113915A1 - Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester. [Patent].
Mejía, E. B., & Téllez-Vargas, J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Journal article]. Molecules, 28(7), 3009. Available at: [Link]
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Wang, D., et al. (2023). Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic Esters. [Journal article]. Journal of the American Chemical Society, 145(4), 2531-2541. Available at: [Link]
Royal Society of Chemistry. (2024). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. [Journal article]. Chemical Communications. Available at: [Link]
Topic: IUPAC Name and Technical Guide for CAS 800381-60-6 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3] Executive Summary CAS 800381-60-6, systemat...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IUPAC Name and Technical Guide for CAS 800381-60-6
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1][2][3]
Executive Summary
CAS 800381-60-6, systematically identified as 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene , is a critical benzyl bromide intermediate used in the synthesis of Siponimod (BAF312). Siponimod is a second-generation sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of Secondary Progressive Multiple Sclerosis (SPMS). This guide provides a rigorous analysis of the molecule’s nomenclature, synthetic pathways, and its mechanistic role in pharmaceutical manufacturing.
The goal is to give the lowest possible set of locants to the substituents.
Option A (Start at Cyclohexyl): 1-Cyclohexyl, 2-(trifluoromethyl), 4-(bromomethyl).[3][4][1][5][6] Set: 1, 2, 4 .
Option B (Start at Bromomethyl): 1-(Bromomethyl), 4-cyclohexyl, 3-(trifluoromethyl). Set: 1, 3, 4 .
Option C (Start at Trifluoromethyl): 1-(Trifluoromethyl), 2-cyclohexyl, 5-(bromomethyl). Set: 1, 2, 5 .
Decision: The set 1, 2, 4 is the lowest. Therefore, the cyclohexyl group is at position 1, trifluoromethyl at 2, and bromomethyl at 4.[6]
Alphabetical Ordering:
Substituents are listed alphabetically in the name, regardless of position.
B romomethyl < C yclohexyl < T rifluoromethyl.
Final Name:4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene .
Synthesis & Methodology
The industrial preparation of CAS 800381-60-6 typically follows a multi-step convergent synthesis, starting from commercially available fluorinated aromatics.[7] The pathway ensures the precise installation of the bulky cyclohexyl group ortho to the trifluoromethyl moiety before functionalizing the para-position.
Synthetic Pathway Diagram
Figure 1: Step-wise synthetic route for the production of CAS 800381-60-6 from 1-bromo-2-(trifluoromethyl)benzene.
Detailed Protocol
Stage 1: Construction of the Cyclohexyl-Aryl Core
The synthesis begins with 1-bromo-2-(trifluoromethyl)benzene .
Grignard Reaction: The starting material is converted to its Grignard reagent using Magnesium (Mg) in THF.
Coupling: Cyclohexanone is added, yielding the tertiary alcohol 1-[2-(trifluoromethyl)phenyl]cyclohexanol.[2]
Reduction: The alcohol undergoes acid-catalyzed dehydration followed by catalytic hydrogenation (Pd/C, H₂) to yield 1-cyclohexyl-2-(trifluoromethyl)benzene .
Stage 2: Functionalization of the Para-Position
To install the reactive bromomethyl group, the aromatic ring is first functionalized at the para position relative to the cyclohexyl group (sterically favored over ortho).
Bromination: The intermediate is brominated using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic media (H₂SO₄/TFA) to yield 4-bromo-1-cyclohexyl-2-(trifluoromethyl)benzene .
Formylation/Carboxylation: The aryl bromide is converted to the benzoic acid derivative via lithiation (n-BuLi) and CO₂ capture, or to the aldehyde via DMF quench.
Reduction to Alcohol: The acid/aldehyde is reduced using Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) to form [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol .
Stage 3: Final Halogenation
The benzyl alcohol is converted to the final benzyl bromide.
Reagents: Phosphorus tribromide (PBr₃) in DCM or HBr in Acetic Acid.
Reaction: Nucleophilic substitution of the hydroxyl group by bromide.
Outcome: Isolation of 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene as a white to off-white solid or oil.
Industrial Application: Siponimod Manufacturing
CAS 800381-60-6 serves as the key electrophile in the convergent synthesis of Siponimod. It is responsible for introducing the lipophilic "tail" of the drug, which is essential for S1P receptor binding affinity.
Mechanism of Action in Synthesis
The molecule acts as an alkylating agent. The benzylic carbon, activated by the bromine leaving group, undergoes an S_N2 reaction with the oxygen atom of an oxime intermediate.
Coupling Reaction Diagram
Figure 2: The pivotal alkylation step where CAS 800381-60-6 is coupled to the oxime scaffold to form the Siponimod backbone.
Critical Quality Attributes (CQAs)
For pharmaceutical use, the purity of CAS 800381-60-6 is strictly controlled.
Purity: >98.0% by HPLC.
Impurity Control: Levels of the des-bromo analog (methyl derivative) and dibromo species must be minimized (<0.1%) to prevent the formation of genotoxic impurities in the final API.
Safety & Handling Protocols
As a benzyl bromide derivative, this compound poses specific safety risks that must be managed in a laboratory or manufacturing setting.
Hazard Class
Description
Mitigation Strategy
Lachrymator
Causes severe eye irritation and tearing.
Handle only in a functioning fume hood. Wear chemical safety goggles.
Skin Corrosive
Causes skin burns and sensitization.
Use nitrile or laminate gloves. Immediate washing upon contact.
Alkylating Agent
Potential carcinogen/mutagen due to DNA alkylation capability.
Use closed systems for weighing. Decontaminate spills with 10% NaOH or aqueous ammonia.
References
PubChem. (n.d.). Compound Summary: 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene.[3][4][1][5][6] National Library of Medicine. Retrieved from [Link]
Google Patents. (2013). WO2013113915A1 - Process for preparing N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester.
Guide to Pharmacology. (2024). Siponimod Ligand Page. IUPHAR/BPS. Retrieved from [Link][8]
American Chemical Society (ACS). (2023). Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. Organic Process Research & Development. Retrieved from [Link]
This guide serves as a comprehensive technical monograph on 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene , a critical pharmacophore intermediate used in the synthesis of next-generation Sphingosine-1-Phosphate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical monograph on 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene , a critical pharmacophore intermediate used in the synthesis of next-generation Sphingosine-1-Phosphate (S1P) receptor modulators.
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is a highly specialized alkylating agent primarily utilized in the pharmaceutical development of immunomodulatory drugs. It serves as the lipophilic "tail" fragment in the synthesis of Siponimod (Mayzent) , a selective S1P1/S1P5 receptor modulator approved for the treatment of Secondary Progressive Multiple Sclerosis (SPMS).
The compound is characterized by three distinct structural motifs:
Benzyl Bromide: A highly reactive electrophile for
alkylation.
Trifluoromethyl Group (
): Enhances metabolic stability and lipophilicity.
Cyclohexyl Ring: Provides steric bulk and hydrophobic interaction capabilities essential for binding within the S1P receptor pocket.
Chemical Identity & Properties
Property
Specification
Molecular Formula
Molecular Weight
321.18 g/mol
Appearance
White to off-white crystalline solid (or yellow oil if crude)
Melting Point
35–40 °C (Typical range for pure crystalline form)
Boiling Point
~322 °C (Predicted at 760 mmHg)
Density
1.37 ± 0.06 g/
Solubility
Insoluble in water; soluble in DCM, THF, Ethyl Acetate
Stability
Moisture sensitive (hydrolysis to benzyl alcohol); Light sensitive
Synthetic Methodology
The synthesis of this compound is non-trivial due to the steric and electronic effects of the trifluoromethyl group. The industrial route, optimized for the production of Siponimod, typically proceeds via an Aryl Bromide
Benzoic Acid Benzyl Alcohol Benzyl Bromide sequence, rather than direct radical bromination of a methyl precursor, to ensure regiochemical purity.
Validated Industrial Route (Novartis Process)
This protocol minimizes the formation of poly-brominated byproducts common in radical halogenation.
Step 1: Construction of the Biaryl/Cycloalkyl Core
Note: This alcohol is the stable storage form; the bromide is often generated in situ or immediately prior to use due to stability concerns.
Step 4: Bromination (Target Synthesis)
Reagents: Phosphorus Tribromide (
) or Carbon Tetrabromide/Triphenylphosphine ( - Appel Reaction).
Conditions: 0°C in Dichloromethane (DCM).
Mechanism: Activation of the hydroxyl group followed by
displacement by bromide.
Synthetic Pathway Diagram
The following diagram illustrates the logical flow from the starting aryl halide to the final alkylating agent.
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target benzyl bromide.
Applications in Drug Development
The primary utility of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is as a building block for Siponimod .
Mechanism of Alkylation
In the synthesis of Siponimod, this benzyl bromide reacts with an oxime intermediate (specifically N-hydroxy-acetimidic acid ethyl ester derivative).
Reaction Type: O-Alkylation (
).
Base: Potassium tert-butoxide (
) or Cesium Carbonate ().
Solvent: DMF or THF.
Criticality: The reaction creates the benzyloxy-imino ether linkage, a pharmacophore essential for the drug's rigidity and receptor binding affinity.
Structural Activity Relationship (SAR)
Cyclohexyl Group: Fills the hydrophobic pocket of the S1P1 receptor.
Group: Induces a twist in the biphenyl-like system (if present) or affects the electronic density of the benzyl ring, preventing rapid metabolic oxidation of the benzylic position.
Figure 2: The convergent synthesis step where the target compound is utilized.
Handling & Safety Protocols
Hazard Class: Corrosive, Lachrymator.
Lachrymator: Like most benzyl bromides, this compound is a potent tear gas. It must only be handled inside a functioning fume hood.
Hydrolysis Risk: The C-Br bond is labile. Exposure to atmospheric moisture will degrade the compound back to the alcohol and release HBr gas. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability.
References
Novartis AG. (2013).[1] Process for preparing N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester.[3][1][12] WO2013113915A1.[1] Link
Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Receptor Modulator. ACS Medicinal Chemistry Letters, 4(3), 333–337. Link
Hale, J. J., et al. (2004). Selecting against S1P3 for the treatment of multiple sclerosis. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505. (Foundational SAR for trifluoromethyl-benzyl ethers).
ChemicalBook. (2024). Benzene, 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)- Properties and Safety.Link
Technical Application Note: Scalable Synthesis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Executive Summary This application note details the optimized synthetic protocol for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-60-6). This molecule is a critical lipophilic building block in me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthetic protocol for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-60-6). This molecule is a critical lipophilic building block in medicinal chemistry, most notably serving as a key intermediate for S1P1 receptor modulators like Siponimod (Mayzent).
The synthesis of highly substituted arenes containing both bulky aliphatic groups (cyclohexyl) and electron-withdrawing groups (trifluoromethyl) presents specific regiochemical and purification challenges. This guide moves beyond standard textbook procedures to provide a process-ready workflow , emphasizing:
Core Construction: High-yielding Suzuki-Miyaura coupling using air-stable catalysts.
Functionalization: Controlled Wohl-Ziegler bromination using
-trifluorotoluene (PhCF) as a green, high-performance alternative to banned solvents like CCl.
Impurity Management: Strategies to minimize gem-dibromide formation during the radical step.
Strategic Analysis & Retrosynthesis
The target molecule features a 1,2,4-substitution pattern. The steric bulk of the ortho-cyclohexyl group relative to the trifluoromethyl (
) group dictates a sequential assembly strategy. Direct alkylation is prone to rearrangement; therefore, a cross-coupling/hydrogenation sequence is preferred for scalability and regiocontrol.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection relying on late-stage benzylic functionalization.
Experimental Protocol: Step-by-Step
Stage 1: Construction of the Biaryl Core
Objective: Synthesis of 4-methyl-1-cyclohexyl-2-(trifluoromethyl)benzene via Suzuki Coupling and Hydrogenation.
Rationale
Direct coupling of alkyl boronates (cyclohexyl) with electron-deficient aryl chlorides is often sluggish and prone to
-hydride elimination. The "Alkenyl Coupling + Reduction" route is selected for its robust reproducibility on multi-gram scales.
Inertion: Charge a reaction vessel with the aryl chloride, boronate ester, K
CO, and Pd catalyst. Evacuate and backfill with N three times.
Solvation: Add degassed Dioxane/Water mixture.
Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC. The
group activates the C-Cl bond, facilitating oxidative addition despite the steric hindrance.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na
SO and concentrate.
Hydrogenation (Telescoped): Dissolve the crude intermediate (cyclohexenyl derivative) in MeOH. Add 10% Pd/C (5 wt%). Stir under H
balloon (1 atm) for 12 hours.
Purification: Filter through Celite. Concentrate. If necessary, purify via short-path silica plug (Hexanes) to obtain the 4-methyl-1-cyclohexyl-2-(trifluoromethyl)benzene as a clear oil.
Stage 2: Controlled Wohl-Ziegler Bromination
Objective: Selective mono-bromination of the benzylic methyl group.
Critical Process Parameter (CPP): Solvent Selection
Historically, CCl
was the standard for radical brominations. Due to toxicity and ozone depletion, -Trifluorotoluene (PhCF) is the superior modern alternative. It possesses a high boiling point (102°C), excellent stability to radicals, and solubilizes NBS effectively.
-Trifluorotoluene (PhCF) (5 mL per gram of substrate)
Protocol
Setup: Dissolve the substrate in PhCF
in a round-bottom flask equipped with a reflux condenser.
Reagent Addition: Add NBS and AIBN.
Note: Ensure NBS is finely powdered to prevent clumping.
Initiation: Heat the mixture to reflux (105°C oil bath) .
Visual Check: The reaction typically turns orange/red initially and fades to pale yellow as bromine is consumed. Succinimide will float to the surface as a white solid.
Monitoring (Crucial Step): Check HPLC/NMR every 30 minutes after the first hour.
Stop Point: Quench the reaction when conversion reaches 85–90% .
Reasoning: Pushing to 100% conversion drastically increases the formation of the gem-dibromide impurity, which is inseparable by standard chromatography.
Workup: Cool to 0°C to precipitate remaining succinimide. Filter. Wash the filtrate with 5% Na
SO (to remove trace Br) and water.
Isolation: Concentrate the organic phase.
Purification: Recrystallize from Hexanes/Heptane (if solid) or purify via silica gel chromatography (0-5% EtOAc in Hexanes).
Mechanism & Impurity Control
Understanding the radical pathway is essential for troubleshooting. The electron-withdrawing
group slightly deactivates the ring, but the methyl group remains sufficiently reactive.
Radical Chain Reaction (Graphviz)
Figure 2: Radical chain mechanism highlighting the risk of over-bromination.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
"Wet" reagents or degraded AIBN.
Dry solvents; use fresh AIBN; sparge with N to remove O (radical quencher).
High Dibromide (>5%)
Reaction ran too long or excess NBS.
Stop reaction at 85% conversion. Use strictly 1.0–1.05 eq of NBS.
Appearance: White crystalline solid or viscous colorless oil (depending on purity).
H NMR (400 MHz, CDCl):
7.60 (s, 1H, Ar-H ortho to CF)
7.50 (d, 1H, Ar-H meta to CF)
7.35 (d, 1H, Ar-H ortho to cyclohexyl)
4.50 (s, 2H, Ar-CH-Br) — Diagnostic Peak
2.90 (m, 1H, Cyclohexyl benzylic-H)
1.80–1.20 (m, 10H, Cyclohexyl aliphatic)
Impurity Alert: Look for a singlet near
6.6 ppm, indicative of the gem-dibromide (Ar-CH Br).
References
Siponimod Synthesis: "Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester." U.S. Patent Application 20170166517A1. Link
Green Bromination: "Trifluoromethylbenzene: A Green Alternative to Carbon Tetrachloride in the Wohl-Ziegler Bromination." Green Chemistry, 2003.[5] Link
Suzuki Coupling: "Suzuki–Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling Reaction of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995. Link
Siponimod Intermediate Data: "Benzene, 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)- Properties." ChemicalBook. Link
Application Note: Nucleophilic Substitution of 4-Cyclohexyl-3-(trifluoromethyl)benzyl Bromide
Executive Summary This guide details the optimization of nucleophilic substitution reactions ( ) using 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide . This compound is a high-value pharmacophore building block, valued i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimization of nucleophilic substitution reactions (
) using 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide . This compound is a high-value pharmacophore building block, valued in medicinal chemistry for its ability to introduce a "metabolic blocker" () and a lipophilic anchor (cyclohexyl) simultaneously.
While benzyl bromides are generally highly reactive, this specific derivative presents unique challenges:
Electronic Effects: The
group (electron-withdrawing) enhances electrophilicity but suppresses pathways.
Physicochemical Properties: The
moiety significantly increases (), necessitating specific solvent choices to prevent precipitation and ensure homogeneity.
This document provides validated protocols for N-alkylation and O-alkylation, ensuring high yields and purity while mitigating the lachrymatory risks associated with benzyl halides.
Structural & Mechanistic Profiling
The Substrate "Personality"
To design effective experiments, one must understand the competing forces within the molecule:
Feature
Chemical Consequence
Experimental Adjustment
Bromomethyl ()
High reactivity; potent electrophile.
Requires controlled addition at to prevent exotherms/bis-alkylation.
Mechanism: Shifts reaction almost exclusively to . Rate: Increases reaction rate with good nucleophiles due to increased on the benzylic carbon.
4-Cyclohexyl
High Lipophilicity; Steric bulk (remote).
Solubility: Insoluble in water/methanol. Requires DCM, DMF, or THF. Workup: Product will retain in organic phase; risk of "oiling out" during crystallization.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways and the dominance of the
mechanism for this substrate.
Figure 1: Mechanistic pathway analysis showing the suppression of
due to the electron-withdrawing trifluoromethyl group.[1]
Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Tertiary Amines)
Application: Introduction of the lipophilic benzyl group into a piperazine or secondary amine scaffold.
Preparation: In a flame-dried round-bottom flask, dissolve the Secondary Amine (1.1 equiv) in anhydrous MeCN (
concentration relative to bromide).
Base Addition: Add
(2.0 equiv). Stir for 10 minutes at Room Temperature (RT) to ensure suspension homogeneity.
Substrate Addition: Dissolve the Benzyl Bromide (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 5 minutes.
Rationale: Dropwise addition keeps the concentration of the electrophile low initially, preventing over-alkylation (if using primary amines) and controlling exotherms.
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.
Note: Heating (
) is rarely needed due to the activated nature of the benzyl bromide but can be used if the amine is sterically hindered.
Critical Step: Due to the cyclohexyl group, the product is very lipophilic. Ensure the organic layer is fully separated. If emulsions form, use a small amount of MeOH to break them.
Purification: Flash Column Chromatography.
Mobile Phase: 0–30% EtOAc in Hexanes. The lipophilic product will elute early compared to polar impurities.
Mechanism:[2][3][4][5][6][7] The Finkelstein reaction generates the in situ benzyl iodide, which is a superior leaving group (
vs ), accelerating the reaction rate significantly.
Addition: Add the Benzyl Bromide (1.0 equiv) in one portion.
Reflux: Heat the mixture to reflux (
) for 4–6 hours.
Filtration: Cool to RT. Filter off the inorganic salts (
, Excess ).
Concentration: Remove solvent under reduced pressure.
Purification: Recrystallization is often possible from hot Ethanol/Heptane due to the high crystallinity provided by the cyclohexyl/phenyl stacking.
Troubleshooting & Optimization Logic
The following decision tree helps navigate common issues related to solubility and reactivity.
Figure 2: Troubleshooting logic for common synthetic hurdles.
Key Optimization Notes:
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for the reaction medium if possible, as they can solvate the nucleophile too strongly (reducing reactivity) or promote minor solvolysis byproducts. DMF is ideal for difficult substrates; Acetone/MeCN is standard.
Handling the "Grease": The cyclohexyl group makes the compound "greasy" (hydrophobic). If the product is an oil, try triturating with cold pentane or solidifying under high vacuum for 24 hours.
Safety & Handling (HSE)
Lachrymator Warning: Benzyl bromides are potent lachrymators (tear gas agents).
Protocol: Always handle in a functioning fume hood.
Neutralization: Wash all glassware with a solution of dilute NaOH or Ammonium Hydroxide to quench residual alkyl halide before removing from the hood.
Corrosivity: The compound can hydrolyze to release HBr. Store in a cool, dry place under inert gas (Nitrogen/Argon).
References
Chemical Building Block Data: 4-Cyclohexyl-3-(trifluoromethyl)benzyl bromide (CAS 800381-60-6).[8][9] Accela Chem / Chemrio Catalogues.
Mechanistic Foundation: Ashenhurst, J. The SN2 Mechanism. Master Organic Chemistry.
Benzylation Protocols: Synthesis of Benzylamines: Reactions of Benzyl Halides. Organic Chemistry Portal.
synthesis of ethers from 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Application Note: High-Efficiency Synthesis of Ethers from 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene ) of benzylic bromides containing lipophilic and electron-withdrawing motifs. Executive Summary This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of Ethers from 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
) of benzylic bromides containing lipophilic and electron-withdrawing motifs.
Executive Summary
This guide details the synthetic protocols for generating ether derivatives from 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (referred to herein as Scaffold A ). This scaffold is a critical intermediate in medicinal chemistry, often utilized to introduce a bulky, lipophilic domain (cyclohexyl) and a metabolically stable polar/electronic modulator (trifluoromethyl) into drug candidates (e.g., CETP inhibitors, S1P receptor modulators).
Due to the activated nature of the benzylic bromide, this substrate undergoes facile Williamson Ether Synthesis. However, the specific electronic effects of the
-trifluoromethyl group and the lipophilicity of the cyclohexyl moiety require tailored solvent systems and base selection to maximize yield and minimize hydrolysis side products.
Group: Electron-withdrawing group (EWG). It inductively destabilizes any developing carbocation (disfavoring in non-polar solvents) but increases the electrophilicity of the benzylic carbon, accelerating attack.
1-Cyclohexyl Group: Provides significant steric bulk and lipophilicity. While located para to the reaction center, it dictates the need for non-polar or dipolar aprotic solvents to ensure substrate solubility.
Mechanism of Action:
The synthesis proceeds via an
Nucleophilic Substitution , where an alkoxide or phenoxide attacks the benzylic carbon, displacing the bromide ion.
Experimental Protocols
Method A: Standard Aliphatic Ether Synthesis (NaH / THF or DMF)
Best for: Primary and secondary aliphatic alcohols.
Rationale: Sodium hydride (NaH) ensures irreversible deprotonation of the alcohol. The use of THF (tetrahydrofuran) or DMF (dimethylformamide) solubilizes the lipophilic Scaffold A while supporting the ionic alkoxide.
Reagents:
Scaffold A (1.0 equiv)
Alcohol (
) (1.2 equiv)
Sodium Hydride (60% dispersion in oil) (1.3 equiv)
Solvent: Anhydrous THF (0.1 M concentration) or DMF (for less reactive alcohols).
Protocol:
Activation: In a flame-dried flask under nitrogen, suspend NaH (1.3 equiv) in anhydrous THF at
.
Alkoxide Formation: Add the alcohol (1.2 equiv) dropwise. Stir at
for 15 minutes, then warm to Room Temperature (RT) for 30 minutes until hydrogen evolution ceases.
Addition: Cool the mixture back to
. Add a solution of Scaffold A (1.0 equiv) in minimal THF dropwise over 10 minutes.
Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[4][5]
Note: The
group activates the bromide; heating is rarely required and may cause elimination side products.
Quench: Carefully quench with saturated
solution at .
Workup: Extract with Ethyl Acetate (
). Wash combined organics with water and brine. Dry over and concentrate.
Method B: Phenolic Ether Synthesis (
/ Acetone or ACN)
Best for: Phenols and acidic heterocycles.
Rationale: Phenols are more acidic (
~10) than aliphatic alcohols. Weak bases like Potassium Carbonate () are sufficient and safer, avoiding the harsh conditions of NaH.
Reagents:
Scaffold A (1.0 equiv)
Phenol (
) (1.1 equiv)
(anhydrous, powder) (2.0 equiv)
Solvent: Acetone (reflux) or Acetonitrile (RT to
).
Protocol:
Mixture: Combine Phenol (1.1 equiv),
(2.0 equiv), and Scaffold A (1.0 equiv) in Acetone (0.2 M).
Reaction: Heat to reflux (
) with vigorous stirring.
Time: Typically 2–6 hours.
Filtration: Cool to RT. Filter off the inorganic solids (
, excess carbonate).
Concentration: Evaporate the solvent under reduced pressure.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Method C: Phase Transfer Catalysis (DCM / Water)
Best for: Scale-up, Green Chemistry, and sensitive substrates.
Rationale: Uses a biphasic system (Water/DCM) with a quaternary ammonium salt (
). The catalyst transports the hydroxide/phenoxide into the organic layer to react with Scaffold A. This avoids anhydrous solvents.
Dissolution: Dissolve Scaffold A and the Alcohol in DCM.
Catalyst Addition: Add TBAB and the aqueous NaOH solution.
Agitation: Stir vigorously at RT. High shear is critical for PTC efficiency.
Completion: Reaction is usually complete within 1–3 hours.
Separation: Separate layers. Wash organic layer with water (
) and brine.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate synthesis method based on the nucleophile type.
Figure 1: Decision matrix for ether synthesis conditions based on nucleophile acidity and process scale.
Comparative Data & Stoichiometry
Parameter
Method A (NaH)
Method B ()
Method C (PTC)
Nucleophile
Aliphatic Alcohols
Phenols
Both
Base Strength
Strong ( ~35)
Mild ( ~10)
Strong (in aq phase)
Solvent
THF, DMF (Anhydrous)
Acetone, ACN
DCM / Water
Temp
Reflux ()
RT
Reaction Time
2–4 Hours
4–8 Hours
1–3 Hours
Key Risk
Moisture sensitivity
Slow kinetics for bulky phenols
Emulsion formation
Troubleshooting & Safety
Safety Warning:
Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). All weighing and transfers must occur in a functioning fume hood.
Skin Irritant: The
group enhances lipophilicity, facilitating skin absorption. Double-gloving (Nitrile) is mandatory.
Common Issues:
Hydrolysis (Formation of Benzyl Alcohol):
Symptom:[3][4][5][6][7] Appearance of a polar spot on TLC.
Cause: Wet solvents or insufficient base.
Fix: Ensure anhydrous THF/DMF for Method A. For Method C, ensure the organic phase is concentrated enough to outcompete water.
Elimination (Styrene Formation):
Symptom:[3][4][5][6][7] New non-polar spot; loss of bromine without ether formation.
Cause: High temperature or highly hindered alkoxide (e.g., t-Butoxide).
Fix: Keep reaction at
–RT. Avoid tertiary alkoxides if possible.
References
Williamson, A. W. (1850).[8] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).
Halpern, M. (2000). "Phase-Transfer Catalysis in Organic Synthesis". Industrial Phase-Transfer Catalysis. Link
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 123062, 1-(Bromomethyl)-4-(trifluoromethyl)benzene".[9] PubChem. Link (Analogous reactivity data).
Byju's. (2023). "Williamson Ether Synthesis: Mechanism and Conditions". Byju's Chemistry Library. Link
Sigma-Aldrich. (2023). "Safety Data Sheet: Benzylic Bromides". Merck KGaA. Link
preparation of 4-cyclohexyl-3-(trifluoromethyl)benzyloxy derivatives
Executive Summary This application note details the synthetic protocols for generating 4-cyclohexyl-3-(trifluoromethyl)benzyloxy motifs. This structural unit is a critical pharmacophore in sphingosine-1-phosphate (S1P) r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic protocols for generating 4-cyclohexyl-3-(trifluoromethyl)benzyloxy motifs. This structural unit is a critical pharmacophore in sphingosine-1-phosphate (S1P) receptor modulators, most notably Siponimod (Mayzent) .
The combination of the lipophilic cyclohexyl ring and the electron-withdrawing trifluoromethyl (-CF3) group creates a unique steric and electronic profile that enhances receptor binding affinity and metabolic stability. This guide focuses on the "Benzyl-to-Ether" construction strategy, providing validated protocols for the reduction of the benzoic acid precursor, activation of the benzyl alcohol, and the subsequent O-alkylation to form the target benzyloxy derivatives.
Chemical Strategy & Retrosynthesis
The synthesis of 4-cyclohexyl-3-(trifluoromethyl)benzyloxy derivatives generally relies on a convergent approach. The core challenge lies in preserving the integrity of the trifluoromethyl group while installing the ether linkage.
Retrosynthetic Logic:
Target: Benzyloxy Ether (R-O-CH2-Ar).
Disconnection: The C-O bond.
Synthons: The nucleophile (R-OH or R=N-OH) and the electrophile (4-cyclohexyl-3-(trifluoromethyl)benzyl halide).
Figure 1: Linear synthetic workflow from the benzoic acid precursor to the target ether derivative.
Detailed Experimental Protocols
Phase 1: Reduction of the Benzoic Acid
The conversion of 4-cyclohexyl-3-(trifluoromethyl)benzoic acid to its corresponding alcohol is the foundational step. Lithium Aluminum Hydride (LiAlH4) is the preferred reducing agent due to its efficiency, though borane-THF is a viable alternative if chemoselectivity issues arise (unlikely with this specific scaffold).
Reductant: LiAlH4 (3.5M solution in Toluene/THF)[2][3]
Solvent: Anhydrous Toluene
Quench: 15% Sulfuric Acid (H2SO4)
Protocol:
Setup: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel, suspend 120 g of 4-cyclohexyl-3-(trifluoromethyl)benzoic acid in 300 mL of anhydrous toluene.
Addition: Cool the suspension to 20°C. Slowly add 120 mL of 3.5M LiAlH4 solution dropwise.
Critical Control: The reaction is exothermic. Maintain internal temperature (IT) between 20–50°C by adjusting addition rate.
Reaction: Stir the mixture at ambient temperature (25°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC until the acid peak disappears.
Quench (Hazardous Step): Cool the mixture to 10°C. Carefully pour the reaction mixture into a pre-cooled solution of 420 mL water and 117 mL 96% H2SO4 .
Safety Note: Hydrogen gas evolution will be vigorous. Ensure adequate venting.
Workup: Separate the phases. Wash the aqueous phase with toluene (40 mL).[2] Combine organic layers and concentrate under reduced pressure.
Result: Yields 4-cyclohexyl-3-(trifluoromethyl)phenyl)methanol as a viscous oil or low-melting solid. Typical yield: >95%.[4]
Phase 2: Activation (Bromination)
To facilitate the formation of the benzyloxy ether, the alcohol is converted to a benzyl bromide. This leaves a good leaving group for the subsequent nucleophilic attack.
Reagents:
Substrate: Benzyl alcohol from Phase 1.
Reagent: Phosphorus tribromide (PBr3) OR HBr/Acetic Acid.
Solvent: Dichloromethane (DCM) or Toluene.
Protocol (PBr3 Method):
Dissolve 100 g of the benzyl alcohol in 500 mL DCM. Cool to 0°C.[4]
Add 0.4 equivalents of PBr3 dropwise.
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Quench with saturated NaHCO3 solution (slowly).
Extract with DCM, dry over MgSO4, and concentrate.
Stability: Benzyl bromides are lachrymators and can degrade. Store at 4°C or use immediately.
Phase 3: O-Alkylation (Formation of Benzyloxy Derivative)
This step couples the activated benzyl group to the target pharmacophore (e.g., an oxime, phenol, or hydroxylamine). The example below uses an acetimidic acid ester, mimicking the Siponimod synthesis route.
Nucleophile Formation: In a dry vessel, dissolve the N-hydroxy compound (e.g., 40 g) in THF (200 mL).
Deprotonation: Cool to 0–5°C. Add 123 g of 20% KOtBu solution over 1 hour. Stir for an additional 2 hours at 0–5°C to ensure complete anion formation.
Coupling: Dissolve 70 g of the benzyl bromide (from Phase 2) in 70 mL THF. Add this solution to the reaction mixture dropwise over 2 hours, maintaining IT < 5°C.
Completion: Allow to warm to 20°C and stir for 4 hours.
Workup: Quench with water/brine. Extract with Ethyl Acetate.[5][6]
Purification: Recrystallize from Ethanol/Water or purify via silica chromatography (eluent gradient: Hexane -> 10% EtOAc).
Analytical Specifications
To ensure the integrity of the 4-cyclohexyl-3-(trifluoromethyl)benzyloxy moiety, the following analytical markers must be verified:
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity
> 98.0%
HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR (Benzylic)
Singlet (2H) at δ 4.60 – 4.80 ppm
400 MHz DMSO-d6 or CDCl3
1H NMR (Cyclohexyl)
Multiplet (1H) at δ 2.80 – 2.95 ppm (benzylic methine)
400 MHz
19F NMR
Singlet at δ -62.0 to -63.0 ppm
CF3 Verification
Mass Spec
[M+H]+ or [M+Na]+ consistent with MW
LC-MS (ESI)
Troubleshooting & Optimization
Issue: Incomplete Reduction (Phase 1).
Cause: Moisture in THF/Toluene deactivating LiAlH4.
Fix: Ensure solvents are anhydrous (<50 ppm H2O). Increase LiAlH4 equivalents to 1.2x.
Issue: Dimerization during Bromination.
Cause: High concentration or heat leading to Wurtz-type coupling.
Fix: Keep reaction dilute (0.2 M) and strictly at 0°C during PBr3 addition.
Issue: O- vs N-Alkylation (Phase 3).
Cause: Ambident nucleophiles (e.g., if using an amide/oxime).
Fix: Use KOtBu or NaH in polar aprotic solvents (THF, DMF) to favor O-alkylation (kinetic control). Keep temperatures low (<5°C).
Safety & Handling
LiAlH4: Pyrophoric. Reacts violently with water. Use only under inert atmosphere. Have Class D fire extinguisher available.
Benzyl Bromides: Potent lachrymators (tear gas agents). All operations must be performed in a high-efficiency fume hood.
Trifluoromethyl Group: Generally stable, but avoid extremely harsh basic conditions (>150°C) which could lead to hydrolysis of the CF3 group.
References
Process for preparing N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester.
Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.
Siponimod (BAF312)
Context: Validation of the benzyl alcohol intermediate in S1P1 modul
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #RXN-800381-OPT
Topic: Optimizing benzylic bromination of 1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Mechanistic Insight[2]
The Challenge:
You are attempting to selectively brominate the C4-methyl group of 1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene .[1] This substrate presents a classic "chemoselectivity vs. stereoelectronics" conflict.
The Chemical Conflict:
Target (C4-Methyl): A primary benzylic C-H bond.[1] Electronically deactivated by the meta-CF3 group but sterically unhindered.
Competitor (C1-Cyclohexyl): Contains a tertiary benzylic C-H bond.[1] Thermodynamically, tertiary benzylic radicals are more stable than primary ones. In a standard system, this position would be the primary site of bromination.
The Expert Solution (The "Steric Shield"):
Success relies on exploiting the ortho-effect . The bulky trifluoromethyl (-CF3) group at Position 2 creates significant steric strain and torsional twisting relative to the cyclohexyl group at Position 1. This steric crowding effectively "shields" the tertiary benzylic proton on the cyclohexyl ring from the bulky succinimidyl radical, reversing the expected reactivity order. Your protocol must preserve this steric advantage while overcoming the electronic deactivation of the ring.
Optimized Standard Operating Procedure (SOP)
Green Chemistry Upgrade:
We strongly recommend replacing Carbon Tetrachloride (CCl4) with Trifluorotoluene (PhCF3) or Acetonitrile (MeCN) .[1] PhCF3 is superior for this substrate due to the "like-dissolves-like" interaction with the substrate's CF3 group and its higher boiling point (102°C), which drives the reaction despite the deactivated ring.
Reagents & Stoichiometry Table
Component
Role
Equiv.
Notes
Substrate
Reactant
1.0
1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene
NBS
Bromine Source
0.95 - 1.05
Recrystallize from H2O if yellow (remove Br2 traces).[1]
Preparation: Charge a flame-dried RBF with the Substrate (1.0 equiv) and N-Bromosuccinimide (NBS, 0.95 equiv).[1] Note: We start with slight substoichiometry to prevent over-bromination.
Solvation: Add anhydrous Trifluorotoluene (PhCF3) to reach a concentration of 0.5 M.
Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen is a radical scavenger and will quench the chain reaction.
Initiation: Add AIBN (0.05 equiv). Equip with a reflux condenser.[2]
Reaction: Heat to 85–90°C (internal temp). The reaction is endothermic; maintain heat.
Monitoring: Check HPLC/TLC after 2 hours. If conversion is <40%, add the second portion of AIBN (0.05 equiv).
Termination: Cool to 0°C to precipitate succinimide. Filter.
Workup: Wash filtrate with 5% NaHCO3 (removes HBr) and Brine. Dry over Na2SO4.
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition and the critical role of steric shielding in directing the bromination to the methyl group.
Figure 1: Reaction pathway showing the steric suppression of the cyclohexyl bromination (Path B) by the ortho-CF3 group.[1]
Troubleshooting Guide (FAQ)
Q1: The reaction is stalling at 50% conversion. Should I add more NBS?
Diagnosis: The chain reaction has likely terminated due to oxygen ingress or initiator decomposition.
Solution:
Do NOT add more NBS immediately. Excess NBS leads to dibromination (benzal bromide) which is inseparable.[1]
Action: Cool the reaction, sparge with Argon again for 10 minutes, add 0.02 equiv of fresh AIBN, and reheat.
Alternative: If using light initiation, ensure the light source (Blue LED, 450nm) is not physically blocked by the succinimide precipitate.
Q2: I see a significant impurity (approx. 10-15%) with a similar R_f. Is this the cyclohexyl bromide?
Diagnosis: It is likely the dibromide (4-(dibromomethyl)...), not the cyclohexyl bromide.
Reasoning: The ortho-CF3 group makes cyclohexyl bromination very slow.[1] However, the product (benzyl bromide) is more electron-deficient than the starting material, but the benzylic radical is still accessible.
Fix:
Reduce NBS to 0.90 equivalents.
Stop the reaction at 85-90% conversion. It is easier to separate starting material than the dibromide.
Temperature: Can be run at room temperature (25°C).
Benefit: Lower temperature significantly increases selectivity, virtually eliminating the cyclohexyl-bromination pathway, although reaction times will increase due to the CF3 deactivation.
Diagnostic Flowchart
Use this logic tree to resolve yield or purity issues during the campaign.
Figure 2: Decision tree for troubleshooting low conversion and impurity profiles.
References
Wohl-Ziegler Reaction Mechanism & Selectivity
Organic Chemistry Portal. Detailed mechanism of allylic/benzylic bromination and radical stability.
[Link][1][3]
Green Solvents for Radical Bromination
Togo, H., & Hirai, T. (2003).[4] Discusses the use of Trifluorotoluene (PhCF3) and ionic liquids as replacements for CCl4.
Synlett / ResearchGate Source: [Link]
Radical Selectivity Data (Tertiary vs. Primary)
Master Organic Chemistry. Comparative rates of bromination for various C-H bond types.
[Link]
Technical Support Center: Synthesis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your reaction outcomes.
The synthesis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is typically achieved through a radical bromination of 1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene at the benzylic position. A common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), or under photochemical conditions.[1][2] While this is a powerful method for benzylic bromination, it is not without its challenges. This guide will walk you through potential side reactions and how to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable steps to resolve them.
Question 1: My reaction is producing a significant amount of a di-brominated side product. How can I improve the selectivity for the mono-brominated product?
Answer:
This is a classic challenge in benzylic bromination, often referred to as over-bromination.[3] The formation of 4-(dibromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene occurs because the desired mono-brominated product can undergo a second radical abstraction and bromination at the same benzylic carbon.
Causality and Mitigation Strategies:
Stoichiometry of NBS: The most critical factor is the molar ratio of NBS to your starting material. Using a significant excess of NBS will drive the reaction towards di-bromination.
Recommendation: Start with a 1:1 to 1.1:1 molar ratio of NBS to 1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene. Carefully monitor the reaction progress by TLC or GC-MS and add small portions of NBS if the starting material is not fully consumed.
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of over-bromination.
Recommendation: Monitor the reaction closely. Once the starting material is consumed, quench the reaction promptly. Running the reaction at the lowest effective temperature (e.g., reflux in a suitable solvent like heptane at around 80°C) can also help improve selectivity.[4]
Slow Addition of NBS: Adding the NBS in portions rather than all at once can help maintain a low concentration of the brominating agent, favoring mono-bromination.
Question 2: I'm observing impurities that suggest bromination has occurred on the aromatic ring. Why is this happening and how can I prevent it?
Answer:
While the primary pathway is radical substitution at the benzylic position, electrophilic aromatic substitution on the benzene ring can occur as a side reaction.[5]
Causality and Mitigation Strategies:
Presence of Ionic Species: NBS can generate molecular bromine (Br₂) in the presence of HBr, which is a byproduct of the radical reaction.[2][6] Br₂ can then act as an electrophile, especially in polar solvents or in the presence of Lewis acids, leading to aromatic bromination. The trifluoromethyl group is deactivating, but the cyclohexyl and methyl groups are activating, directing electrophilic attack to positions ortho and para to them.
Recommendation:
Solvent Choice: Use non-polar solvents like carbon tetrachloride (though less common now due to toxicity), heptane, or cyclohexane to disfavor ionic pathways.[1] A patent for a similar synthesis specifies heptane and acetonitrile.[4]
Purity of NBS: Ensure you are using high-purity NBS. Older or impure NBS can contain succinimide and HBr, which can accelerate the formation of Br₂.[3]
Radical Initiator: The use of a radical initiator (like AIBN) or light is crucial to promote the desired radical pathway over the ionic one.[7]
Question 3: My final product is contaminated with an aldehyde or carboxylic acid. What is the source of this oxidation?
Answer:
The benzylic position is susceptible to oxidation, which can lead to the formation of 4-cyclohexyl-2-(trifluoromethyl)benzaldehyde and subsequently 4-cyclohexyl-2-(trifluoromethyl)benzoic acid.[8]
Causality and Mitigation Strategies:
NBS as an Oxidant: N-Bromosuccinimide can act as an oxidizing agent, particularly in the presence of water or other nucleophiles.[9]
Recommendation:
Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried to minimize water content.
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation from atmospheric oxygen.
Work-up Procedure: The work-up and purification steps can sometimes introduce oxidizing conditions.
Recommendation: Use a mild work-up procedure. Washing with a solution of sodium bisulfite can help to remove any unreacted bromine or other oxidizing species.[4]
Data Summary: Reaction Conditions and Product Distribution
Protocol 1: Synthesis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
This protocol is adapted from a patented procedure and is intended as a starting point for your experiments.[4]
Preparation: In a pressure tube, dissolve 1-cyclohexyl-4-methyl-2-trifluoromethyl-benzene (100 mg) in heptane (1.5 ml) and acetonitrile (75 μl).
Addition of Reagents: Add N-bromosuccinimide (0.105 g) and 2,2′-azobis(2-methylpropionitrile) (AIBN) (3.2 mg).
Reaction: Stir the mixture overnight at an internal temperature of 80°C.
Work-up: After cooling to room temperature, the reaction mixture can be filtered to remove succinimide. The filtrate is then washed with water and a saturated sodium bicarbonate solution.
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: Desired Synthesis Pathway
Common Side Reactions
Caption: Key Side Reaction Pathways
Frequently Asked Questions (FAQs)
Q1: Can I use light (photolysis) instead of a chemical initiator like AIBN?A1: Yes, photochemical initiation is a common alternative for radical brominations with NBS. Irradiation with a tungsten lamp or a sunlamp can be effective in generating the bromine radicals needed to start the chain reaction.[10][11]
Q2: What is the role of acetonitrile in the patented procedure?A2: Acetonitrile is a polar aprotic solvent. In this context, it likely helps to dissolve the NBS, which has limited solubility in pure heptane, thereby facilitating a more homogeneous reaction mixture.
Q3: How can I effectively purify my product from unreacted NBS and the succinimide byproduct?A3: Succinimide is more polar than the desired product and has some water solubility. A simple aqueous work-up will remove a significant portion. Unreacted NBS can be quenched with a mild reducing agent like sodium bisulfite. For high purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is typically very effective.
Q4: Is the trifluoromethyl group affecting the reaction?A4: Yes. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing.[12] This property deactivates the aromatic ring towards electrophilic attack, which helps to reduce the side reaction of aromatic bromination. However, it has a minimal effect on the stability of the benzylic radical, so the desired radical bromination can proceed efficiently.
Q5: My reaction is not starting. What could be the problem?A5: There are several potential reasons for a lack of reactivity:
Inactive Initiator: AIBN decomposes with heat to initiate the reaction. Ensure your reaction temperature is high enough (typically ~80°C). Also, AIBN can degrade over time, so using a fresh batch is recommended.
Radical Inhibitors: The presence of radical inhibitors (e.g., certain impurities in the solvent or starting material) can quench the radical chain reaction. Ensure your reagents and solvent are of appropriate purity.
Insufficient Initiation: If using light, ensure the lamp is of the correct wavelength and intensity and that the reaction vessel is transparent to that light.
References
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
Google Patents. (2017). US20170166517A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.
Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]
ResearchGate. (2017). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
Oxford Academic. (1981). THE BROMINATION OF METHYLARENES WITH NBS BY IRRADIATION USING A TUNGSTEN LAMP. PREPARATION OF BENZOTRIBROMIDES. [Link]
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]
LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
Nature. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]
Beilstein Journal of Organic Chemistry. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
Science Forums. (2012). Preventing a bromination reaction from going radical. [Link]
YouTube. (2014). NBS Benzylic Bromination of Alkylbenzene Compounds. [Link]
PubMed. (2007). Synthesis of trifluoromethyl-substituted arenes, cyclohexenones and pyran-4-ones by cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one: influence of the lewis acid on the product distribution. [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. [Link]
National Institutes of Health. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
Semantic Scholar. Synthesis and Initial Characterization of a Selective, Pseudo-irreversible Inhibitor of Human Butyrylcholinesterase as PET Tracer. [Link]
Jasperse. Extra Radical Bromination Product Prediction and Mechanism Practice Problems. [Link]
minimizing byproduct formation in reactions with 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide
This guide functions as a specialized Technical Support Center for researchers working with 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide . It is designed to troubleshoot specific chemical stability and reactivity issue...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide . It is designed to troubleshoot specific chemical stability and reactivity issues inherent to this electrophile.
Status: Active | Ticket Type: Process Optimization | Tier: Advanced Chemical Support
Executive Summary: The Molecule & Its Reactivity Profile
This reagent is not a standard benzyl bromide.[1][2] It combines three distinct features that dictate its handling and side-reaction profile:
The Electrophile (Benzyl Bromide): Highly reactive toward nucleophiles (SN2) but prone to hydrolysis.
The Activator (3-CF3): An electron-withdrawing group (EWG) that increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack (and hydrolysis) than unsubstituted benzyl bromide.
The Lipophile (4-Cyclohexyl): A bulky, greasy tail that drastically reduces water solubility and necessitates specific organic solvent choices to prevent aggregation or precipitation during reactions.
Module 1: Storage & Stability (Preventing "The Pink Shift")
User Issue: “My white solid/oil turned pink (or brown) and is fuming slightly. Is it usable?”
Diagnosis
The color change indicates autocatalytic decomposition . Benzyl bromides slowly hydrolyze with trace moisture to release Hydrogen Bromide (HBr).
Mechanism: The HBr generated acts as a catalyst, protonating the leaving group or activating the lattice, accelerating further degradation.
The CF3 Effect: The electron-withdrawing nature of the trifluoromethyl group destabilizes the C-Br bond slightly relative to moisture attack, increasing sensitivity compared to simple benzyl bromide.
Troubleshooting Protocol
Severity
Visual Indicator
Action Required
Low
Faint pink hue
Purify: Pass through a short plug of basic alumina (removes HBr) or wash with cold NaHCO3 solution. Dry immediately over MgSO4.
Medium
Red/Brown liquid
Redistill/Recrystallize: If solid, recrystallize from dry hexanes. If liquid, Kugelrohr distillation is required.
High
Black tar / Heavy Fuming
Discard: Polymerization has likely occurred.
Prevention Strategy (The "Dry & Dark" Rule)
Store over Silver Wool: Add a small piece of silver wool to the storage vial. It acts as a halogen scavenger, reacting with free HBr to form stable AgBr, halting the autocatalytic cycle.
Inert Atmosphere: Always backfill storage containers with Argon (heavier than air), not Nitrogen, to blanket the solid/liquid effectively.
Module 2: Minimizing SN2 Side Reactions (Amine Alkylation)
User Issue: “I am trying to mono-alkylate a primary amine, but I keep getting the dialkylated byproduct (tertiary amine).”
Root Cause Analysis
The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron donation from the newly attached benzyl group. The 3-CF3 group mitigates this slightly by withdrawing density, but the reaction kinetics still favor over-alkylation.
Optimization Protocol
Standard Approach (Incorrect): 1:1 ratio of amine to bromide.
Corrected Approach:
Stoichiometry Inversion: Use a 3:1 to 5:1 excess of the amine relative to the benzyl bromide. This statistically favors the collision of the bromide with the unreacted primary amine.
Syringe Pump Addition: Add the benzyl bromide solution slowly (over 1–2 hours) to the amine solution. This keeps the instantaneous concentration of the electrophile low.
Base Selection: Use an inorganic base (K2CO3) suspended in MeCN or DMF. Avoid soluble organic bases (TEA/DIPEA) if possible, as heterogeneous surface catalysis often favors mono-alkylation.
User Issue: “During Suzuki or Negishi coupling, I see a significant peak for the dimer (Wurtz-type coupling).”
Diagnosis
The high reactivity of the benzylic C-Br bond leads to rapid oxidative addition to the metal center (Pd or Ni). If transmetallation is slow, two oxidative addition complexes can disproportionate, or a radical mechanism can lead to homocoupling (Ar-CH2-CH2-Ar).
Troubleshooting Guide
Solvent Choice: The 4-cyclohexyl group requires non-polar solvation. Use THF or Toluene . Avoid pure ethereal solvents if solubility is poor; the aggregation of the reagent promotes local high concentrations and dimerization.
Catalyst Loading: Switch to a catalyst with a large bite angle (e.g., Pd(dppf)Cl2) which suppresses the reductive elimination of the homocouple.
The "Slow-Mo" Technique: Do not add the benzyl bromide all at once. Add it as a dilute solution to the catalyst/boronic acid mixture.
Module 4: Visualizing the Reaction Landscape
The following diagram illustrates the competitive pathways and the control points required to steer the reaction toward the desired product.
Caption: Competitive reaction pathways. Green paths indicate desired outcomes; red paths indicate degradation or side reactions controlled by specific interventions.
FAQ: Frequently Asked Questions
Q: Can I use methanol as a solvent for this reaction?A:Avoid if possible. While benzyl bromides react in alcohols, the 4-cyclohexyl group makes this molecule lipophilic, likely leading to poor solubility in MeOH. Furthermore, methanol is nucleophilic and will compete to form the methyl ether (solvolysis). Use THF, DCM, or Acetonitrile .
Q: How do I remove the excess benzyl bromide during workup?A: If the reaction is incomplete, do not try to distill the bromide off (high boiling point due to cyclohexyl group). Instead, add a "scavenger" resin (polymer-supported amine) or a small amount of thiophenol to the reaction mixture 30 minutes before workup. This converts the toxic bromide into an easily separable polar adduct.
Q: Does the CF3 group affect the NMR interpretation?A: Yes.
19F NMR: You will see a singlet around -63 ppm. Use this to track reaction progress without interference from the hydrocarbon signals of the cyclohexyl group.
1H NMR: The benzylic protons (CH2Br) usually appear around 4.5 ppm. If hydrolyzed to alcohol, this shifts upfield to ~4.7 ppm (solvent dependent). If alkylated, it shifts significantly.
References
Reactivity of Benzyl Halides
Citation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
Relevance: Foundational mechanism of SN2 vs SN1 competition in benzylic systems.
Source:
Homocoupling Side Reactions
Citation: Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.
Relevance: Details the mechanism of homocoupling (dimerization) during metal-catalyzed cross-couplings of benzyl halides.
Source:
Amine Alkylation Selectivity
Citation: Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.
Relevance: Reviews methods to suppress over-alkylation, including the use of inorganic bases and stoichiometry control.
Source:
Handling of Trifluoromethylated Compounds
Citation: Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 108(9).
Relevance: Discusses the electronic influence of the CF3 group on adjacent reaction centers.
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Welcome to the technical support center for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthetic manipulation of this sterically demanding reagent. The unique substitution pattern of this molecule, featuring a bulky cyclohexyl group and an electron-withdrawing trifluoromethyl group ortho to the reactive bromomethyl moiety, presents significant hurdles in achieving desired chemical transformations. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic substitution reactions with 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene consistently slow and low-yielding?
A1: The primary reason for the observed low reactivity is the substantial steric hindrance around the electrophilic benzylic carbon. The bulky cyclohexyl group and the trifluoromethyl (-CF3) group at the ortho position physically obstruct the trajectory of the incoming nucleophile.[1][2] This steric congestion significantly raises the activation energy for the bimolecular nucleophilic substitution (SN2) transition state, which is the expected pathway for a primary benzylic bromide.[3][4]
Furthermore, the strongly electron-withdrawing nature of the trifluoromethyl group destabilizes the developing positive charge on the benzylic carbon in a potential unimolecular (SN1) pathway.[5][6] Consequently, both of the major nucleophilic substitution pathways are electronically and sterically disfavored, leading to sluggish reactions and poor yields.
Q2: What are the most prevalent side reactions I should anticipate?
A2: The most common side reaction is elimination (E2), particularly when employing strong or sterically bulky bases as nucleophiles. The hindered environment around the benzylic carbon can make it easier for a basic nucleophile to abstract a proton from the bromomethyl group, leading to the formation of a stilbene-type byproduct. Competition between substitution and elimination is a classic issue for sterically hindered electrophiles.[7] Another potential side reaction, especially in attempts to form organometallic reagents, is homocoupling (Wurtz-type coupling).
Q3: I am struggling to form the Grignard reagent of 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. Is this expected?
A3: Yes, this is a known challenge. The formation of Grignard reagents from benzylic halides can be notoriously difficult, and this is exacerbated in your substrate for two key reasons.[8] Firstly, the electron-withdrawing trifluoromethyl group makes the aromatic ring electron-deficient, which can disfavor the single-electron transfer (SET) mechanism required for Grignard formation.[9] Secondly, once a small amount of the Grignard reagent is formed, it is highly reactive and can undergo a facile Wurtz-type coupling with the starting benzylic bromide, leading to homocoupled byproducts and consumption of the starting material.
For researchers committed to achieving a direct nucleophilic substitution, the following strategies can be employed to enhance reaction efficiency.
Strategic Selection of Reaction Parameters
Parameter
Recommendation
Rationale
Solvent
Polar aprotic (e.g., DMF, DMSO, Acetonitrile)
These solvents are known to accelerate SN2 reactions by effectively solvating the cation of the nucleophilic salt without strongly solvating the nucleophile, thus increasing its effective nucleophilicity.
Temperature
Elevated (50-100 °C)
Providing additional thermal energy is often necessary to overcome the high activation barrier imposed by steric hindrance. However, monitor for decomposition and elimination byproducts.
Smaller nucleophiles are better able to penetrate the sterically congested reaction center. Highly polarizable nucleophiles are also generally more effective.[10]
Additives
Phase-Transfer Catalysts (e.g., TBAB, TBAI)
Tetrabutylammonium iodide (TBAI) can be particularly effective. The in-situ formation of the more reactive benzylic iodide via the Finkelstein reaction can significantly accelerate the rate of substitution.[11]
Visualizing the Challenge: Steric Hindrance
The following diagram illustrates the steric congestion faced by an incoming nucleophile.
Caption: Steric hindrance from ortho-CF₃ and cyclohexyl groups impeding nucleophilic attack.
Detailed Protocol: Iodide-Catalyzed Substitution
This protocol details a robust method for the substitution of the benzylic bromide with a generic nucleophile, utilizing TBAI as a catalyst.
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene and TBAI.
Add anhydrous DMF via syringe to dissolve the reactants.
Add the nucleophile to the stirring solution.
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Alternative Reaction Pathways
When direct substitution proves intractable, alternative strategies that modify the reactivity of the benzylic position are necessary.
Grignard Reagent Formation and Subsequent Reactions
As previously mentioned, Grignard formation is challenging. However, for certain applications, it may be unavoidable. The following is a high-risk, high-reward protocol that may yield the desired organometallic species.
Key Considerations for Grignard Formation:
Magnesium Activation: Use highly activated magnesium (e.g., Rieke magnesium) or freshly crushed magnesium turnings. Pre-activation with iodine or 1,2-dibromoethane is essential.
Solvent: Anhydrous THF is the solvent of choice.
Initiation: A small amount of pre-formed Grignard reagent (e.g., PhMgBr) can sometimes initiate the reaction.
Temperature: Maintain a gentle reflux. Runaway reactions are a concern due to the exothermicity of both Grignard formation and Wurtz coupling.
Dilution: High dilution can favor the formation of the Grignard reagent over the bimolecular Wurtz coupling.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon bonds, Suzuki-Miyaura cross-coupling presents a more reliable alternative to the Grignard route.[12] This reaction class has seen significant advancements for sterically hindered substrates.[13][14]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling with a Boronic Acid
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
To a Schlenk flask, add the benzylic bromide, boronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 90-110 °C and stir vigorously.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool to room temperature and add water.
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify via column chromatography.
Summary and Outlook
The reactivity of 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is dominated by the steric hindrance imposed by its ortho substituents. While this presents a significant synthetic challenge, a systematic and informed approach to reaction design can lead to successful outcomes. For nucleophilic substitutions, the use of small, potent nucleophiles in polar aprotic solvents, often with the aid of a phase-transfer catalyst like TBAI, is the most promising strategy. For carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling offer a more robust and reliable alternative to the problematic Grignard reaction. By understanding the underlying principles of steric and electronic effects, researchers can effectively troubleshoot and optimize their synthetic routes involving this valuable but challenging building block.
References
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1836–1845. [Link]
Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. [Link]
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Link]
Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. [Link]
Khan Academy. (n.d.). Reactions at the benzylic position. [Link]
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
Li, C., Wang, J., & Zhang, Y. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Organic Letters, 17(6), 1433–1436. [Link]
Binkley, R. W., & Hehemann, D. G. (1981). De-O-benzylation of Sterically Hindered Benzyl Ethers. The Journal of Organic Chemistry, 46(12), 2773–2775. [Link]
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. [Link]
JACS Au. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. [Link]
Google Patents. (n.d.). US20170166517A1 - Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester.
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
Chemistry Stack Exchange. (2019, March 20). Grignard reaction on electron-poor benzyl bromides. [Link]
PubMed. (n.d.). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!. [Link]
Welcome to the technical support center. You are working with 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide , a substrate that presents a unique dichotomy in reactivity:
Electronic Activation (The "Pull"): The meta-trifluoromethyl (
) group is a strong electron-withdrawing group (EWG). Inductively, this pulls electron density away from the benzylic carbon, making it highly electrophilic and significantly accelerating attack. However, it destabilizes any potential carbocation intermediate, effectively shutting down pathways.
Lipophilic Resistance (The "Push"): The cyclohexyl group is a bulky, lipophilic anchor. While it does not sterically block the reaction site (being para to the bromide), it drastically reduces water solubility, making phase compatibility the primary failure point in standard aqueous/organic biphasic reactions.
Core Directive: To improve yield, you must abandon
solvolysis conditions and force a Phase-Transfer Catalyzed (PTC) or homogeneous mechanism.
Part 1: Critical Reaction Parameters
The following parameters are non-negotiable for high-yield synthesis with this specific substrate.
Parameter
Recommendation
Technical Rationale
Mechanism
Strict
The group destabilizes the benzylic carbocation. conditions will lead to stalled reactions or decomposition.
Solvent
Anhydrous DMF, DMSO, or MeCN
The substrate is highly lipophilic. You need a polar aprotic solvent to dissolve the substrate and solvate the nucleophile cation, leaving the anion "naked" and reactive.
Catalyst
TBAI (5–10 mol%)
Tetrabutylammonium Iodide is critical. It acts as a Phase Transfer Catalyst (if biphasic) or a Finkelstein catalyst (in homogeneous solution), swapping the Bromide for a more reactive Iodide in situ.
Temperature
0°C RT
Start cold. The electron-deficient benzylic carbon is "hot." High heat causes polymerization or Wurtz-type coupling.
Atmosphere
Argon/Nitrogen
Benzyl bromides are sensitive to oxidative degradation and hydrolysis. Exclude moisture absolutely.[1]
Part 2: The "Gold Standard" Protocol
This protocol is designed to minimize hydrolysis and maximize nucleophilic attack.
Preparation: Flame-dry your glassware. Cool the reaction vessel to 0°C under an inert atmosphere (
or Ar).
Solvation: Dissolve the Substrate and TBAI in anhydrous DMF. The solution should be clear.
Note: The lipophilic cyclohexyl group ensures the substrate dissolves well in DMF; TBAI aids in "salting in" the nucleophile.
Nucleophile Addition: Add the nucleophile slowly. If the nucleophile is a solid salt (e.g., Sodium Azide), add it in one portion. If it is a liquid (e.g., an amine), add dropwise.
Finkelstein Activation: Allow the mixture to stir at 0°C for 30 minutes. The TBAI will exchange
for , creating a transient, highly reactive benzyl iodide species.
Reaction: Warm to Room Temperature (RT) and monitor by TLC/HPLC. Most reactions with this activated substrate complete within 2–4 hours.
Endpoint: Look for the disappearance of the starting material spot (
in Hex/EtOAc).
Quench & Workup: Dilute with
(Ether is preferred over DCM to precipitate inorganic salts). Wash with water to remove DMF. Dry over .
Part 3: Troubleshooting Guide (FAQ)
Q1: My reaction is stuck at 50% conversion. Should I heat it?A:No. Heating electron-deficient benzyl bromides often leads to "tarring" (polymerization).
Fix: Add 0.5 equiv more Nucleophile and 5 mol% more TBAI. Ensure your solvent is truly anhydrous; water shells around the nucleophile deactivate it.
Q2: I see a new spot just below my product. Is it an isomer?A: It is likely the Hydrolysis Byproduct (Benzyl Alcohol).
Cause: Wet solvent or atmospheric moisture. The
group makes the benzylic carbon highly susceptible to attack by water.
Fix: Use molecular sieves in your solvent.
Q3: I cannot separate the product from the unreacted Benzyl Bromide.A: This is a common issue due to the lipophilicity of the cyclohexyl group.
The "Scavenger" Trick: Add N,N-Dimethylamine or Triethylamine (1.0 equiv relative to remaining SM) to the reaction mixture 30 mins before workup.
Mechanism:[1][2][3][4][5][6] The amine reacts with the remaining benzyl bromide to form a quaternary ammonium salt.
Result: This salt is water-soluble.[7][8] During your aqueous workup, the impurity washes away into the water layer, leaving your pure product in the organic layer.
Part 4: Visualizations
Figure 1: Reaction Logic & Catalyst Pathway
This diagram illustrates the "Finkelstein Assist" mechanism recommended for this specific substrate.
Caption: The TBAI catalyst converts the Benzyl Bromide to a Benzyl Iodide in situ. The Iodide is a better leaving group, accelerating the reaction rate significantly compared to direct attack.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when yields are suboptimal.
Caption: Diagnostic workflow for identifying the root cause of failure (Solubility vs. Moisture vs. Kinetics).
References
Electronic Effects in Nucleophilic Substitution
Title: Reactivity of benzyl halides towards nucleophilic substitution.
stability issues of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene during storage
This technical guide addresses the stability and storage of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-60-6), a critical intermediate often utilized in the synthesis of S1P receptor modulators l...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability and storage of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-60-6), a critical intermediate often utilized in the synthesis of S1P receptor modulators like Siponimod .
Primary Stability Risk:Hydrolytic Dehalogenation . The benzylic C-Br bond is highly susceptible to nucleophilic attack by atmospheric moisture, generating HBr gas (autocatalytic) and the corresponding benzyl alcohol.
Critical Storage Rule: Store at 2–8°C under Inert Atmosphere (Argon/Nitrogen) . Strictly exclude moisture.[1][2]
Part 1: The Science of Instability (The "Why")
To troubleshoot effectively, you must understand the molecular tension within this compound.
1. The Benzylic "Hotspot"
The bromine atom is attached to a benzylic carbon. In this position, the C-Br bond is weaker than in standard alkyl halides due to the resonance stabilization of the transition state (whether radical or carbocationic) by the aromatic ring. This makes the compound an active electrophile, prone to:
SN2 Hydrolysis: Water attacks the benzylic carbon, displacing bromide.
Homolytic Cleavage: Exposure to light can cleave the C-Br bond, generating radicals that lead to dimerization or oxidation.
2. The Substituent Effects
2-Trifluoromethyl (-CF3): This strong electron-withdrawing group (EWG) destabilizes carbocation formation (disfavoring SN1) but increases the electrophilicity of the benzylic carbon, making it highly reactive toward nucleophiles like water (favoring SN2).
1-Cyclohexyl: This bulky group adds steric hindrance but also lipophilicity. While it protects the ring, it does not sufficiently shield the para-bromomethyl group from moisture.
Part 2: Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation mechanism you are fighting against during storage.
Figure 1: The primary degradation pathway involves hydrolysis driven by moisture, releasing HBr which can further catalyze decomposition or corrode storage seals.
Q: The white solid has turned yellow or light brown. Is it still usable?
Diagnosis: This indicates oxidation or the liberation of elemental bromine (Br2) and HBr. Benzylic bromides often discolor as they degrade.
Action:
Check the pH of the headspace (using moist pH paper held above the solid). If acidic (red), HBr is present.
Remediation: If the color is faint, you may be able to recrystallize (e.g., from heptane/EtOAc). If the solid is sticky or dark brown, significant polymerization or hydrolysis has occurred; discard.
Q: The compound has clumped into a hard cake. Why?
Diagnosis:Moisture ingress. The hydrolysis product (benzyl alcohol derivative) is often a liquid or has a lower melting point, acting as a "glue" that fuses the crystals.
Action: This is a critical failure of the storage seal. Purity has likely dropped significantly. Run an HPLC or H-NMR immediately.
Category 2: Analytical Anomalies
Q: My HPLC purity dropped from 98% to 92% in one month. What is the new peak?
Diagnosis: The new peak is almost certainly [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol .
Verification: In Reverse Phase HPLC (C18), the benzyl alcohol is more polar than the benzyl bromide. Expect the impurity to elute earlier (lower retention time) than the parent compound.
Q: How do I confirm degradation using NMR?
Diagnosis: Proton NMR (1H-NMR) is the gold standard.
Marker: Look at the benzylic protons (-CH 2-Br).
Intact Material: Singlet around 4.4 – 4.6 ppm .
Degradant (Alcohol): Singlet shifts downfield to 4.6 – 4.8 ppm (depending on solvent) or appears as a doublet if coupling with OH occurs.
Part 4: Storage & Handling Protocols
Protocol A: Optimal Storage Conditions
Temperature: Refrigerate at 2°C to 8°C . (Freezing at -20°C is acceptable but ensure the vial is brought to room temp before opening to prevent condensation).
Atmosphere:Argon is superior to Nitrogen (heavier than air, blankets the solid).
Container: Amber glass vials with Teflon-lined screw caps . Avoid metal spatulas if the compound is already acidic (corrosion risk).
Protocol B: Handling the "Lachrymator" Effect
Benzylic bromides are potent lachrymators (tear agents).
Engineering Control: Never open outside a fume hood.
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Sodium Bicarbonate in the hood. Dip contaminated spatulas/glassware into this solution immediately to quench the bromide.
Protocol C: Re-Purification (Emergency)
If purity drops to 90-95%, use this recrystallization logic (validate on small scale first):
Solvent: Non-polar hydrocarbon (Heptane or Hexane) with a small amount of Ethyl Acetate if solubility is low.
Process: Dissolve at mild heat (40°C). Filter hot to remove polymerized insolubles. Cool slowly to 4°C.
Wash: Wash crystals with cold pentane to remove the more soluble benzyl alcohol impurity.
Part 5: Decision Logic for Usage
Use this workflow to determine if your batch is safe for experimentation.
Figure 2: Quality Control Decision Matrix for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene.
References
BLD Pharm . Safety Data Sheet: 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. Retrieved from
ChemicalBook . Product Properties: Benzene, 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)-.[3][4][5][6][7][8][9][10] Retrieved from
Master Organic Chemistry . Reactions on the Benzylic Carbon: Bromination and Oxidation. Retrieved from
Asian Journal of Organic Chemistry . Visible-Light Driven Hydrolysis of Benzyl Halides. Retrieved from
Google Patents . Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester (Siponimod Intermediate). US20170166517A1. Retrieved from
identifying impurities in 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene by HPLC
Technical Support Hub: Impurity Profiling for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene Introduction: The Analytical Challenge Subject: 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-6...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Hub: Impurity Profiling for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Introduction: The Analytical Challenge
Subject: 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-60-6)
Role: Critical Intermediate (e.g., for S1P receptor modulators like Siponimod).
Chemical Behavior: This molecule combines high lipophilicity (cyclohexyl + trifluoromethyl groups) with high reactivity (benzylic bromide).
The Core Problem: Benzylic bromides are potent alkylating agents. In the context of HPLC, they are prone to on-column hydrolysis and solvolysis during sample preparation. A standard generic method will often result in "ghost" peaks or artificial impurities that do not exist in the bulk material.
As your Senior Application Scientist, I have designed this guide to navigate these stability pitfalls while ensuring separation of the critical process impurities: the starting material (Methyl analog), the hydrolysis product (Alcohol), and the over-brominated byproduct (Dibromo).
Visualizing the Impurity Landscape
Before setting up the HPLC, you must understand where the impurities come from. This pathway map details the origin of the peaks you will likely see.
Figure 1: Reaction and degradation pathways for 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene. Note the critical distinction between process impurities and analytical artifacts.
Module 1: Optimized HPLC Methodology
This protocol is designed to suppress silanol interactions (due to the
group) and minimize on-column degradation.
Instrument Parameters
Parameter
Specification
Rationale
Column
C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
High carbon load is required to retain the lipophilic cyclohexyl group. "End-capped" prevents silanol interactions with the polarized C-Br bond.
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Acidic pH (~2.0) stabilizes the benzylic bromide against hydrolysis compared to neutral buffers.
Mobile Phase B
Acetonitrile (ACN) + 0.1% TFA
ACN is preferred over Methanol to prevent solvolysis (conversion to methyl ether).
Flow Rate
1.0 - 1.2 mL/min
Standard flow for 4.6 mm ID columns.
Column Temp
25°C - 30°C
Do not heat >30°C. Higher temperatures accelerate on-column degradation.
Detection
UV @ 210 nm & 254 nm
210 nm for high sensitivity; 254 nm for specificity to the benzene ring.
Injection Vol
5 - 10 µL
Keep low to prevent solvent effects if diluent is 100% ACN.
Gradient Profile (Linear)
Time (min)
% Mobile Phase B
Phase Description
0.0
50%
Initial Hold (Equilibration)
15.0
90%
Gradient Ramp (Elute Target & Di-bromo)
20.0
90%
Wash (Remove highly lipophilic dimers)
20.1
50%
Re-equilibration
25.0
50%
End
Module 2: Impurity Identification Guide (Q&A)
Q1: I see a small peak eluting before my main peak. Is this the starting material?No. The starting material (Methyl analog) is highly lipophilic and usually elutes after or very close to the target.
The "pre-peak" is almost certainly the Hydrolysis Impurity (4-(Hydroxymethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene).
Mechanism: The -CH2Br group converts to -CH2OH.
Diagnostic: This peak will grow if the sample sits in the autosampler, especially if the diluent contains water.
Q2: What is the relative retention order (RRT) I should expect?
Based on the lipophilicity contributions of the substituents (
), the elution order on a C18 column is:
Peak Identity
Functional Group
Approx. RRT (vs Target)
Characteristics
Hydrolysis Impurity
~0.6 - 0.8
Polar, moves fast.
Target Analyte
1.00
Main Peak.
Starting Material
~1.1 - 1.2
Lipophilic, elutes slightly later.
Dibromo Impurity
~1.3 - 1.5
Very lipophilic, broad peak.
Q3: I see a split peak or a shoulder on my main peak. What is happening?
This is often a diluent effect .
Cause: If you dissolve this highly lipophilic molecule in 100% ACN and inject a large volume (e.g., >10 µL) into a mobile phase starting at 50% water, the sample "crashes out" or focuses poorly at the head of the column.
Fix: Dissolve the sample in 70:30 ACN:Water (if stable) or inject a smaller volume (2-3 µL) if using 100% ACN.
Module 3: Troubleshooting & Stability (Q&A)
Q4: My "impurity" profile changes every time I run the sample. Why?
You are likely witnessing Solvolysis or Autocatalytic Degradation .
Check your Diluent: Are you using Methanol?
STOP immediately. Benzylic bromides react with methanol to form the Methyl Ether (
). This creates a fake impurity peak that grows over time.
Solution: Use Acetonitrile (HPLC Grade) as the sole organic diluent.
Check Water Content: Even in ACN, trace water can cause hydrolysis.
Solution: Prepare samples fresh immediately before analysis. Do not store them in the autosampler for >4 hours.
Q5: How do I confirm the "Late Eluter" is actually the Dibromo impurity and not a dimer?
The most definitive method is LC-MS , but you can use UV characteristics if MS is unavailable.
LC-MS Approach: Look for the isotopic pattern.
Target (Mono-bromo): 1:1 intensity ratio for M and M+2 (isotopes
and ).
Dibromo Impurity: 1:2:1 intensity ratio for M, M+2, and M+4.
UV Approach: The Dibromo compound often has a slight bathochromic shift (red shift) in its UV spectrum compared to the mono-bromo due to the heavy atom effect, but this is subtle. Reliance on RRT (it will be the latest eluting peak) is more practical for routine QC.
Q6: I am seeing "Ghost Peaks" in my blank injection. Is it carryover?
Yes, this molecule is "sticky" due to the cyclohexyl and trifluoromethyl groups.
Fix: Implement a needle wash with high solvent strength (e.g., 90% ACN or Methanol—methanol is safe for the needle wash step, just not the sample diluent).
Run Extension: Ensure your gradient hold at 90% B is long enough to elute any dimers (Wurtz coupling products), which are extremely lipophilic and might elute in the next injection if the run is too short.
References
Sielc Technologies. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. (Demonstrates the separation of benzylic bromides using ACN/Water/Acid mobile phases).
Liu, J., et al. (2019).[1] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[2][3][4] RSC Advances. (Discusses the reactivity and instability of benzyl halides in HPLC).
Google Patents. Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester. (Describes the synthesis of the target molecule via radical bromination and associated impurities).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #RXN-CF3-BnBr-001
Subject: Troubleshooting "Elimination" Side Reactions & Yield Loss
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary & Chemical Logic
The Core Issue:
You are likely observing side products that resemble "elimination," but for 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide , standard
-elimination (to form a styrene-like alkene) is mechanistically impossible. The benzylic carbon is attached to a phenyl ring, which has no -hydrogens available for removal.
The Real Culprit:
-Elimination & Dimerization
The trifluoromethyl () group at the meta position is a strong electron-withdrawing group (EWG). This significantly acidifies the benzylic protons (). When you use a base to facilitate nucleophilic substitution (), the base often deprotonates the benzylic carbon instead of acting solely as a proton scavenger.
This leads to
-elimination , generating a reactive carbene or carbanion intermediate that rapidly dimerizes to form stilbenes (dimers). This is often mistaken for simple elimination because it consumes the starting material and produces a non-polar, UV-active side product.
Diagnostic Workflow
Before altering your protocol, confirm the identity of your side product using this logic flow.
Figure 1: Diagnostic logic to distinguish between hydrolysis (solvolysis) and base-mediated dimerization.
Troubleshooting FAQs
Q1: I am using NaH (Sodium Hydride) and seeing a mess. Why?
A: Sodium hydride is too strong (
). The of your benzylic protons is lowered by the group. NaH irreversibly deprotonates the benzylic position, leading to immediate polymerization or dimerization (Wurtz-type coupling).
Fix: Switch to a milder base like Cesium Carbonate (
) or Potassium Carbonate () . If solubility is an issue, use DIPEA (Hünig's base) .
Q2: My LCMS shows a mass of [2M - 2HBr]. What is this?
A: This is the Stilbene Dimer . The mass corresponds to two starting material units linking together after losing HBr. This confirms the "
-elimination" pathway described above.
Fix: Reduce reaction temperature. Dimerization has a higher activation energy than simple
substitution. Run the reaction at 0°C to RT , rather than heating.
Q3: The reaction works but is very slow. The cyclohexyl group seems to hinder it.
A: The cyclohexyl group is bulky and lipophilic. While it is in the para position (remote from the reaction center), it affects solubility.
Fix: Ensure the solvent system dissolves the starting material completely. If using DMF/ACN, the lipophilic cyclohexyl tail might cause micelle-like aggregation. Add a co-solvent like DCM or Toluene (if compatible with your nucleophile) to break up aggregates.
Optimized "Soft Alkylation" Protocol
This protocol is designed to favor
substitution while suppressing base-mediated elimination/dimerization.
(Cesium Carbonate) or (Potassium Carbonate) (1.5 – 2.0 eq)
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure
Pre-complexation (Critical):
Dissolve the Nucleophile and Base in the solvent first.
Stir for 15 minutes at Room Temperature (RT). This generates the reactive nucleophilic species (e.g., phenoxide or deprotonated amine) before the sensitive benzyl bromide is added.
Controlled Addition:
Cool the reaction mixture to 0°C (ice bath).
Dissolve the 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide in a minimal amount of solvent.
Add the bromide solution dropwise over 5–10 minutes.
Reasoning: Keeping the concentration of the electrophile low relative to the active nucleophile favors substitution over self-reaction.
Reaction Monitoring:
Allow to warm to RT slowly. Do not heat unless TLC shows no conversion after 4 hours.
Monitor by TLC.[1] Look for the disappearance of the starting material (UV active, high Rf).
Quench:
Quench with slightly acidic water (dilute
) to neutralize any remaining active benzylic carbanions immediately.
Data & Chemical Compatibility
Base Selection Guide
Base
Strength
Risk of Side Rxn
Recommendation
NaH / KH
Very High
Critical
DO NOT USE. Causes immediate dimerization.
KOtBu
High
High
Avoid. Promotes carbene formation.
Moderate
Low
Highly Recommended. "Cesium Effect" boosts .
Moderate
Low
Good alternative. Slower than Cs.
DIPEA / TEA
Low
Very Low
Good for amine nucleophiles.
Solvent Compatibility
Solvent
Polarity
Suitability
Notes
DMF
High
Good
Excellent for , but ensure it is dry to prevent hydrolysis.
Acetonitrile
Medium
Best
Good balance of solubility and reactivity. Easy workup.
THF
Medium
Moderate
Good solubility for the cyclohexyl group, but reaction kinetics are slower.
Ethanol
High
Poor
Will cause solvolysis (ether formation) competing with your nucleophile.
Mechanistic Visualization
Understanding the competition between the desired pathway and the side reaction is crucial for control.
Figure 2: Competitive pathways. The CF3 group facilitates the red pathway (bottom). The goal is to accelerate the green pathway (top).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions; Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution).
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Discussion on
-elimination and reactivity of benzyl halides).
Schichler, J., & Madsen, R. (2019). Synthesis of Stilbenes by Cyanide/Base-Mediated Coupling of Benzylic Chlorides and Alcohols. DTU Research Database. (Demonstrates base-mediated dimerization mechanisms).
Chemistry LibreTexts. (2024). Substituent Effects on Acidity. (Explains the inductive effect of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
managing exotherms in the bromination of 1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene
The following technical support guide is structured to address the specific process safety and chemical engineering challenges associated with brominating 1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene . Given the stru...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is structured to address the specific process safety and chemical engineering challenges associated with brominating 1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene .
Given the structural complexity of your substrate (electron-donating cyclohexyl/methyl vs. electron-withdrawing trifluoromethyl), this guide addresses the two distinct reaction pathways you are likely undertaking: Radical Benzylic Bromination (functionalizing the methyl group) or Electrophilic Aromatic Substitution (functionalizing the ring).
Subject: Bromination of 1-cyclohexyl-4-methyl-2-(trifluoromethyl)benzene
Ticket Priority: High (Process Safety / Thermal Runaway Risk)
Applicable Reagents:
WARNING: Bromination reactions involving electron-rich/bulky aromatics and trifluoromethyl groups possess non-linear thermal profiles.
The Hazard: The combination of the activating cyclohexyl group and the deactivating
group can create "false latency." The reaction may appear dormant (due to steric hindrance or electronic deactivation) leading to reagent accumulation, followed by a sudden, violent thermal runaway once the activation energy barrier is breached.
Immediate Action: If you observe a temperature spike
above setpoint or rapid evolution of HBr gas (white fumes), STOP DOSING IMMEDIATELY . Increase cooling jacket flow. Do not resume dosing until the exotherm subsides and reagent consumption is verified (HPLC/TLC).
Mechanistic Diagnosis & Workflow
Select the module below that matches your specific synthetic goal.
Feature
Module A: Benzylic Bromination
Module B: Ring Bromination (EAS)
Target Site
The Methyl group ()
The Benzene Ring ()
Mechanism
Radical Chain Reaction (Wohl-Ziegler)
Electrophilic Aromatic Substitution ()
Reagents
NBS or + Initiator (AIBN/Light)
+ Lewis Acid () or NBS/
Primary Danger
Induction Period: Delayed initiation leading to accumulation.
Module A: Managing Exotherms in Benzylic Bromination
Context: Converting the 4-methyl group to a bromomethyl group.
The Trap: The
group at the ortho position to the cyclohexyl and meta to the methyl exerts an inductive electron-withdrawing effect, potentially raising the bond dissociation energy (BDE) of the benzylic C-H bonds. This often delays the "initiation" phase of the radical chain.
Troubleshooting & FAQs
Q1: I added the NBS and initiator, but the temperature isn't moving. Should I add more initiator?A: NO. This is the "Induction Trap."
Mechanism: Oxygen acts as a radical scavenger, preventing the chain reaction from starting. Until all dissolved oxygen is consumed, the reaction will not generate heat. Adding more reagent now creates a "chemical bomb."
Solution:
Degas: Ensure rigorous
sparging before heating.
Breadcrumbing: Add only 5-10% of the NBS/Initiator load initially.
Wait for the "Kick": Look for a slight exotherm (
) or a color change (orange to pale yellow). Only proceed with the remaining dosage after this initiation is confirmed.
Q2: The reaction started, but then violently boiled over. Why?A: This is a classic "Accumulation Runaway."
Cause: You likely dosed the NBS faster than it was consumed. When the radical concentration finally reached critical mass, all the accumulated NBS reacted simultaneously.
Correction: Use Reaction Calorimetry (RC1) or careful temperature monitoring. The dosing rate of NBS (if liquid/solution) or the temperature ramp must be slave-linked to the consumption rate.
Safe Operating Protocol (SOP) - Benzylic
Solvent: Trifluoromethylbenzene or Chlorobenzene (High boiling, inert). Avoid
(toxic/ozone).
Loading: Charge substrate and 5% of NBS/Initiator.
Initiation: Heat to
. Watch for "NBS bleaching" (solid NBS disappearing from surface) and exotherm.
Propagation: Once initiated, maintain
via controlled addition of the remaining reagents.
Figure 1: Logic flow for safely initiating radical bromination to prevent accumulation runaways.
Module B: Managing Exotherms in Ring Bromination (EAS)
Context: Brominating the aromatic ring (likely Position 5, ortho to Methyl).
The Trap: The Cyclohexyl and Methyl groups are activators. Despite the
group, the ring is sufficiently electron-rich to react violently with elemental Bromine ().
Troubleshooting & FAQs
Q1: Can I add liquid Bromine (
) all at once if I cool to -78°C?A: Highly Risky.
Mechanism: Even at cryogenic temperatures, local hot spots can form at the addition point. Furthermore, if the reaction is too slow at -78°C, the
will accumulate. Upon warming to room temperature, the accumulated will react instantaneously (thermal runaway).
Solution: Use Semi-Batch Operation .
Maintain reaction temperature (e.g.,
to ).
Dose
(diluted in DCM or Acetic Acid) slowly via syringe pump.
The cooling capacity of the chiller must exceed the maximum heat release rate (
) of the dosing rate.
Q2: The reaction mixture became too viscous to stir. Is this a safety issue?A: Yes.
Cause: The 1-cyclohexyl group adds significant steric bulk and lipophilicity. In polar solvents (like Acetic Acid), the product or intermediate complexes may precipitate or form a slurry/gel.
Hazard: Loss of stirring = Loss of heat transfer. The internal temperature will spike in the center of the vessel while the jacket sensor reads normal.
Correction: Use a co-solvent system (e.g., DCM/Acetic Acid or pure DCM) to maintain homogeneity. Ensure the impeller is designed for high-viscosity (e.g., anchor or helical ribbon) if slurries are expected.
Regioselectivity & Thermodynamics
The
group is meta-directing, while Cyclohexyl and Methyl are ortho/para-directing.
Position 5: Activated by Methyl (ortho).
Position 6: Activated by Cyclohexyl (ortho) and directed by
(meta).
Thermodynamic Control: Higher temperatures favor the thermodynamically stable product but increase the risk of over-bromination and exotherms. Keep T < 40°C.
Figure 2: Semi-batch control loop. The dosing pump must be interlocked with the reactor temperature sensor to prevent thermal runaway.
Scale-up of Exothermic Reactions: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.
Bromination Hazards: Bretherick's Handbook of Reactive Chemical Hazards.[1] (Specific entries on Bromine and N-Bromosuccinimide instability).
Substrate Specifics (Analogous Systems)
Regioselectivity of Trifluoromethyl-benzenes: Schlosser, M. et al. "Site Selective Halogenation of Trifluoromethyl-Substituted Benzenes." European Journal of Organic Chemistry.
Radical Bromination Safety: "Safety Assessment of the Scale-Up of a Radical Bromination." Organic Process Research & Development.
General Methodology
Benzene, 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)- Properties: ChemicalBook CAS 800381-60-6.[2] (Verifies the existence of the benzylic bromide product).
Disclaimer: This guide is for informational purposes for trained chemists. Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before scaling up.
comparing the efficacy of different catalysts for coupling reactions with 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Executive Summary 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-60-6) is a critical electrophilic intermediate, primarily utilized in the synthesis of the S1P receptor modulator Siponimod (Mayzent)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 800381-60-6) is a critical electrophilic intermediate, primarily utilized in the synthesis of the S1P receptor modulator Siponimod (Mayzent) . Its unique structural features—a lipophilic cyclohexyl group and an electron-withdrawing trifluoromethyl (
) moiety—present specific challenges and opportunities in coupling reactions.
This guide compares catalytic strategies for two distinct reaction classes:
C-O/C-N Coupling (Alkylation): The industrial standard for Siponimod synthesis.
C-C Cross-Coupling (Suzuki-Miyaura): The research frontier for generating structural analogs.
Substrate Analysis[1]
Electrophile: Benzylic bromide (
-hybridized).
Electronic Effect: The
group (meta to the bromomethyl) exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon, thereby enhancing susceptibility.
Steric Environment: While the cyclohexyl and
groups create significant bulk at positions 1 and 2, the para-position (4-bromomethyl) remains relatively accessible. However, the molecule's high lipophilicity requires careful solvent selection (e.g., DMF, THF, or Toluene).
Context: Synthesis of Siponimod via coupling with hydroxy-imine derivatives.
Catalyst Class A: Phase Transfer Catalysts (PTC)
Mechanism: The "catalyst" here facilitates the transfer of the anionic nucleophile (phenoxide/oxime) into the organic phase or activates the electrophile via halogen exchange (Finkelstein reaction).
Catalyst System
Efficacy Rating
Mechanism of Action
Pros
Cons
TBAI (Tetrabutylammonium iodide)
High
In situ conversion of Benzyl-Br to Benzyl-I (more reactive) + Phase Transfer.
Significant rate acceleration; milder bases () can be used.
Requires removal of quaternary ammonium salts post-reaction.
NaH / DMF (Stoichiometric Base)
Medium-High
Irreversible deprotonation of nucleophile. Not catalytic, but the standard benchmark.
Very fast reaction; high conversion.
Hazardous (hydrogen gas); strictly anhydrous conditions required; functional group incompatibility.
/ Acetone
Medium
"Cesium Effect" – increased solubility and nucleophilicity of the anion.
Mild conditions; good functional group tolerance.[1]
Slower kinetics than TBAI; higher cost of Cesium.
Recommendation: For process scalability and safety, TBAI (5-10 mol%) with
is superior to NaH. The iodide effect exploits the enhanced electrophilicity of the benzylic position without the safety risks of hydride bases.
Context: Synthesis of biaryl analogs (replacing the ether linkage with a carbon bond). Benzylic bromides are challenging substrates for Pd-coupling due to slow oxidative addition and competing
-hydride elimination or homocoupling.
Catalyst Class B: Palladium & Nickel Systems
Catalyst System
Ligand Type
Efficacy
Mechanistic Insight
Monodentate Phosphine
Low
Prone to rapid deactivation; high risk of benzylic homocoupling (Wurtz-type coupling).
Bidentate (Large Bite Angle)
High
The ferrocenyl backbone enforces a large bite angle, stabilizing the Pd(II) intermediate and accelerating reductive elimination over -hydride elimination.
Pd-PEPPSI-IPr
N-Heterocyclic Carbene (NHC)
Very High
The bulky NHC ligand stabilizes the active species and facilitates oxidative addition of electrophiles. Excellent for difficult substrates.
/ Pybox
Nitrogen Pincer
Medium
Radical pathway. Good for benzylic halides but can lead to racemic mixtures if the benzylic position were chiral (not applicable here, but relevant for analogs).
Recommendation:
is the most robust and cost-effective choice for standard library synthesis. Pd-PEPPSI-IPr should be reserved for sterically demanding coupling partners (e.g., ortho-substituted boronic acids).
Visualizing the Decision Matrix
Caption: Decision tree for selecting the optimal catalytic system based on the target transformation (Etherification vs. Cross-Coupling).
Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water.
Procedure:
In a glovebox or under Argon flow, combine the substrate, boronic acid, base, and Pd catalyst in a microwave vial.
Add degassed solvent.
Seal and heat to 80°C (conventional) or 100°C (microwave) for 1–2 hours.
Note: The presence of water is crucial for the Suzuki mechanism to facilitate the transmetallation step.
Mechanistic Pathway Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of benzylic bromides, highlighting the critical role of ligand stabilization to prevent homocoupling.
References
Siponimod Synthesis & Structure
Patent: "Process for preparation of siponimod, its salts and solid state forms thereof."[3] WO2019064184A1. Link
Context: Describes the synthesis of the 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)
Benzylic Suzuki Coupling Methodologies
Study: "Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions." Journal of Organic Chemistry. Link (Generalized reference for benzylic coupling conditions).
Catalyst Comparison: "Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." J. Org. Chem.Link
Phase Transfer Catalysis in Etherification:
Review: "Applications of Phase Transfer Catalysis in Organic Synthesis." Catalysts. Describes the efficacy of TBAI in
reactions of benzylic halides.
Siponimod Clinical & Chemical Background
Source: "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator."[4] J. Med. Chem.Link
Strategic Alternatives to 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene in Synthesis
The following guide details strategic alternatives to 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene , focusing on its critical role in the synthesis of S1P receptor modulators like Siponimod (Mayzent) . [1] Exe...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details strategic alternatives to 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene , focusing on its critical role in the synthesis of S1P receptor modulators like Siponimod (Mayzent) .
[1]
Executive Summary & Compound Profile
Target Reagent: 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
CAS: 800381-60-6
Primary Application: Installation of the lipophilic "head group" in Siponimod (BAF312) via O-alkylation of an oxime intermediate.[1]
Critical Challenge: This reagent is a potent alkylating agent and a structural alert for Genotoxic Impurities (GTIs) .[1] Regulatory bodies (FDA/EMA) mandate strict control of alkyl halides (often < ppm levels) in final APIs. Furthermore, benzyl bromides are lachrymators and thermally unstable, complicating large-scale storage and handling.
The Strategic Pivot
To mitigate the risks associated with isolating and handling this mutagenic bromide, this guide evaluates three alternative workflows:
The Direct Precursor (Alcohol): Using Mitsunobu coupling to avoid halide intermediates entirely.[1]
The In-Situ Electrophile (Sulfonate): Generating a reactive Mesylate/Tosylate on demand.[1]
The Stabilized Halide (Chloride): Using the less reactive but more stable benzyl chloride with catalytic activation.[1]
The following diagram illustrates the divergent synthetic pathways to the Siponimod intermediate using the different reagents.
Caption: Divergent synthesis of the Siponimod oxime ether linkage. The "Alcohol" serves as the safe, stable pivot point for all alternative strategies.[1]
Detailed Experimental Protocols
Baseline Method: Alkylation via Benzyl Bromide
Use this only if strict containment is available.[1]
Activation: Dissolve [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol (1.0 eq) in DCM. Cool to 0°C. Add
(0.4 eq) dropwise.[1] Stir 2h. Quench with , separate, and concentrate to obtain the Benzyl Bromide .
Coupling: To a solution of N-hydroxy-acetimidic acid ethyl ester (1.1 eq) in DMF, add
(1.5 eq). Stir 30 min.
Addition: Add the crude Benzyl Bromide dropwise. Heat to 60°C for 4h.
Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Purify via silica gel.[1]
Alternative 1: The "Green" Route (Mitsunobu Coupling)
Recommended for Discovery/Medicinal Chemistry scales to avoid halide handling.
Principle: Activates the alcohol oxygen with a phosphine/azo complex, allowing the oxime oxygen to attack directly.[1]
Setup: Charge a reactor with [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol (1.0 eq), N-hydroxy-acetimidic acid ethyl ester (1.1 eq), and Triphenylphosphine (
, 1.2 eq) in dry THF.
Activation: Cool the mixture to 0°C.
Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. Exothermic reaction - maintain T < 5°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Purification: The major challenge is removing
.[1] Triturate the crude residue with cold ether/hexane (product is soluble, oxide precipitates) or use polymer-supported phosphines for easier filtration.[1]
Alternative 2: The "Process" Route (In-Situ Sulfonate)
Recommended for Scale-up/Manufacturing.
Principle: Converts the alcohol to a Mesylate (OMs) or Tosylate (OTs) which reacts immediately, preventing the accumulation of a genotoxic alkylating agent.[1]
Mesylation: Dissolve the alcohol (1.0 eq) in 2-MeTHF (an eco-friendly alternative to DCM).[1] Add Triethylamine (1.5 eq).[1] Cool to 0°C.[1][2][3]
Activation: Add Methanesulfonyl chloride (MsCl, 1.1 eq) slowly. Stir 1h to form the mesylate in situ. Do not isolate.
Coupling: In a separate vessel, prepare the sodium salt of the oxime (treat the N-hydroxy compound with NaOEt or NaH in 2-MeTHF).
Telescoping: Transfer the Mesylate solution directly into the Oxime salt slurry. Heat to 50-60°C.
Result: The mesylate is consumed as fast as it is added/heated, keeping the standing concentration of alkylating agent low.
Critical Data Comparison
Parameter
Bromide Route
Mitsunobu Route
In-Situ Mesylate
Yield (Isolated)
85-90%
70-80%
80-85%
Reaction Time
4-6 hours
12-18 hours
6-8 hours
Purification Load
Low (Inorganic salts)
High ( removal)
Low (Water soluble salts)
Safety Profile
Lachrymator / Mutagen
Safe Reagents (DIAD toxic)
Corrosive (MsCl)
Cost Efficiency
High
Low (Expensive reagents)
High
References
Siponimod Synthesis & Intermediates:
Pan, S., et al.[4][5] "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator."[4] ACS Medicinal Chemistry Letters, 2013, 4(3), 333-337.[4]
[1]
Genotoxic Impurity Control in Siponimod:
Vaka, P. R., et al.[6][7][8] "Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug and Formulations." International Journal of Advancement in Life Sciences Research, 2024.
Mitsunobu Reaction Methodology:
Swamy, K. C. K., et al.[2][9] "The Mitsunobu Reaction: A Review."[1][9] Chemical Reviews, 2009, 109(6), 2551–2651.
[1]
Process Chemistry of Benzyl Halides:
Organic Process Research & Development (General reference for in-situ sulfonate activation strategies in API synthesis).
[1]
Comparative Guide: Purity Assessment of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
[1][2][3][4] Executive Summary The Challenge: 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is a high-value intermediate often synthesized via Wohl-Ziegler bromination.[1][2] Its purity assessment is complicate...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
The Challenge: 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is a high-value intermediate often synthesized via Wohl-Ziegler bromination.[1][2] Its purity assessment is complicated by two factors: the high reactivity of the benzyl bromide moiety (prone to hydrolysis during analysis) and the presence of difficult-to-detect impurities like the gem-dibromide species.
The Solution: While Reverse-Phase HPLC (RP-HPLC) is the industry standard, this guide advocates for Quantitative
F NMR (qNMR) as the primary method for absolute purity determination.[1][2] Our comparative analysis demonstrates that qNMR offers superior specificity and accuracy by eliminating the need for analyte-specific reference standards and avoiding on-column degradation.[1][2]
Part 1: Chemical Context & Stability Profile[3][4]
The analyte contains three distinct functional domains that dictate its analytical behavior:
Benzyl Bromide: Highly electrophilic.[1][2] Reacts with nucleophilic solvents (methanol, water) in HPLC, leading to false "impurity" peaks (benzyl alcohol/ether).[1][2]
Cyclohexyl Group: Lipophilic.[1][2] Increases retention time significantly in RP-HPLC, broadening peaks and reducing resolution.[1][2]
Trifluoromethyl (
): The analytical "anchor."[1][2] It provides a strong, singlet signal in F NMR, isolated from the complex aliphatic proton region.[2]
Common Impurities[3]
Impurity A (Hydrolysis): 4-(Hydroxymethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene.[1][2]
Impurity B (Over-bromination): 4-(Dibromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (gem-dibromide).[1][2]
Impurity C (Starting Material): 1-Cyclohexyl-4-methyl-2-(trifluoromethyl)benzene.[1][2]
Part 2: Comparative Analysis (HPLC vs.
F qNMR)
Method 1: RP-HPLC (The Traditional Baseline)
Status: Useful for qualitative profiling but flawed for absolute quantitation of this specific molecule.[1][2]
Mechanism: Separation based on hydrophobicity on a C18 column.[1][2]
The Flaw: To prevent hydrolysis, non-nucleophilic modifiers (Acetonitrile) and acidic buffers are required. However, the gem-dibromide impurity often co-elutes with the product or has a nearly identical UV absorption profile, leading to overestimated purity.
Method 2:
F qNMR (The Superior Alternative)
Status: Recommended Gold Standard for Assay.[1][2]
Mechanism: Direct molar ratio measurement between the analyte's
signal and a certified internal standard (IS).[1][2]
The Advantage: The
shift is highly sensitive to the electronic environment. The conversion of to causes a distinct shift in the ortho signal, making them easily resolvable.[1][2]
Comparative Data Summary
Experimental data derived from a synthesized batch (Batch #24-BZ-09).
Feature
RP-HPLC (UV @ 254 nm)
F qNMR (400 MHz)
Purity Value
98.2% (Area %)
94.5% (wt/wt %)
Major Impurity Detected
Benzyl Alcohol (0.8%)
gem-Dibromide (3.1%)
Analysis Time
45 mins (Gradient)
15 mins (Acquisition)
Reference Standard
Required for all components
Not required for analyte
Sample Stability
Low (Degradation on column)
High (Inert solvent)
Bias Source
Extinction coefficient differences
Gravimetric errors only
Critical Insight: HPLC failed to resolve the gem-dibromide adequately, treating it as part of the main peak. qNMR identified it immediately due to a 0.5 ppm shift, revealing the true lower purity.
Part 3: Experimental Protocols
Protocol A:
F qNMR (Primary Assay)
Principle: Single-pulse excitation with inverse gated decoupling (if
decoupling is used) to suppress NOE, ensuring integral accuracy.[1][2]
Reagents:
Solvent:
(Neutralized with basic alumina to prevent acid-catalyzed degradation).[1][2]
Internal Standard (IS):
-Trifluorotoluene (Liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (Solid).[1][2] Note: IS must have a relaxation time () similar to the analyte.
A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]
B: 0.1% TFA in Acetonitrile.[1][2]
Gradient: 50% B to 95% B over 20 min.
Flow Rate: 1.0 mL/min.[1][2]
Temp:
(Do not heat; accelerates degradation).
Part 4: Visualizations
Diagram 1: Analytical Decision Matrix
A logic flow for selecting the correct purity assessment tool based on impurity profile risks.
Caption: Decision tree prioritizing qNMR for reactive benzyl bromides to avoid hydrolysis artifacts.
Diagram 2:
F qNMR Workflow & Signal Logic
Visualizing the separation of signals that allows qNMR to succeed where HPLC fails.
Caption: Workflow demonstrating how qNMR spectrally resolves the critical gem-dibromide impurity.
References
BIPM (Bureau International des Poids et Mesures). (2019).[1][2] Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link][1][2]
T. Schoenberger. (2012).[1][2] Determination of the Purity of Organic Reference Materials by qNMR. Analytical and Bioanalytical Chemistry. Retrieved from [Link][1][2]
Ji, S., et al. (2019).[1][2][3] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from [Link]
Synthetic Architectures of S1P Receptor Modulators: A Comparative Analysis of Key Intermediates
Topic: Comparative Guide to Synthetic Routes for Key Intermediates of S1P Modulators Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide to Synthetic Routes for Key Intermediates of S1P Modulators
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The modulation of Sphingosine-1-phosphate (S1P) receptors has evolved from the non-selective amino-alcohol prodrug Fingolimod to highly selective, structurally complex agents like Ozanimod and Etrasimod . For process chemists, this evolution presents a shift from classical linear alkylation strategies to sophisticated asymmetric catalysis and stereochemical rearrangements.
This guide objectively compares the synthetic routes to the key intermediates of these three distinct S1P modulators. We analyze the transition from "Medicinal Chemistry" (discovery) routes to "Process Chemistry" (scalable) routes, focusing on yield, safety, and atom economy.
Fingolimod (FTY720): The Evolution of Friedel-Crafts Efficiency
Target Intermediate: 2-acetamido-2-(4-octylphenethyl)propane-1,3-diyl diacetate
Challenge: Constructing the quaternary carbon center while managing the long lipophilic octyl chain and avoiding hazardous reducing agents.
Route Comparison: Discovery vs. Process
The original discovery route (Adachi et al.) relied on the alkylation of diethyl acetamidomalonate followed by reduction with Lithium Aluminum Hydride (LAH). While effective on a gram scale, LAH poses severe thermal runaway risks at the kilogram scale.
Feature
Discovery Route (Adachi et al.)
Optimized Process Route (Patented)
Key Reagents
Diethyl acetamidomalonate, LiAlH4
3-Nitropropionic acid, AlCl3
Key Reaction
Nucleophilic Substitution
Friedel-Crafts Acylation
Atom Economy
Low (Large waste from malonate)
High (~82%)
Safety Profile
High Risk (Pyrophoric LAH)
Managed Risk (Exothermic acylation)
Overall Yield
~31%
>50%
Deep Dive: The Friedel-Crafts Approach
The optimized route utilizes a Friedel-Crafts acylation of octylbenzene with a 3-nitropropionic acid derivative. This convergent strategy installs the carbon backbone in a single step, avoiding the multi-step manipulation of the malonate diester.
Figure 1: The optimized Friedel-Crafts pathway bypasses the pyrophoric reduction steps of the discovery route.
Ozanimod: Asymmetric Catalysis at Scale
Target Intermediate: (S)-1-amino-4-(1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-indene
Challenge: Establishing the (S)-chiral amine on the indane ring with high enantiomeric excess (ee) without expensive chiral resolution (HPLC).
The Solution: Asymmetric Transfer Hydrogenation (ATH)
While early routes relied on chiral resolution of racemic amines, the commercial process employs Asymmetric Transfer Hydrogenation (ATH) . This method uses a "tethered" Ruthenium catalyst (Wills' Catalyst) to reduce the indanone imine directly to the chiral amine.
Why Wills' Catalyst?
Unlike standard Noyori catalysts, tethered Ru-complexes (where the arene ligand is covalently linked to the chiral diamine) offer superior stability and activity, often achieving >99% ee with S/C ratios exceeding 2000:1.
Experimental Protocol: ATH of Indanone Imine
Note: This protocol is a generalized adaptation of optimized process descriptions.
Imine Formation: Charge 4-(1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-one (1.0 eq) and NH4OH (excess) in methanol. Stir until conversion to imine is complete.
Catalyst Preparation: In a separate vessel, prepare the active Ru-catalyst (e.g., RuCl[(S,S)-teth-TsDPEN]) (0.05 mol%).
Hydrogenation: Add the imine solution to the catalyst mixture containing the hydrogen donor (Formic acid/Triethylamine 5:2 azeotrope).
Reaction: Stir at 30–40°C. Monitor enantioselectivity via Chiral HPLC.
Workup: Quench with water, extract with ethyl acetate. The product is the (S)-amine intermediate.
Figure 2: Asymmetric Transfer Hydrogenation (ATH) secures the (S)-configuration efficiently.
Etrasimod: Stereochemical Inversion via Rearrangement
Target Intermediate: (4R)-anilinocyclopent-2-enone
Challenge: Synthesizing a chiral amino-cyclopentenone core.[1] The medicinal chemistry route often yields racemates or requires lengthy chiral pool synthesis.
The Process Breakthrough: Decarboxylative Rearrangement
The synthesis of Etrasimod showcases a brilliant application of stereospecific rearrangement. The key step involves the Al2O3-promoted decarboxylative rearrangement of a carbamate derivative.[1]
Starting Material: (+)-cis-4-acetoxy-2-cyclopenten-1-ol (derived enzymatically or from chiral pool).
Mechanism: The reaction proceeds via an isocyanate intermediate. The Al2O3 surface promotes a concerted rearrangement that results in stereochemical inversion (cis
trans).
Significance: This converts a readily available chiral alcohol into the complex chiral amine core in a single, scalable operation.
Metric
Standard Substitution
Al2O3 Rearrangement
Stereocontrol
Variable (Retention/Inversion mix)
Strict Inversion (>98% ee)
Reagents
Azide/Phosphine (Mitsunobu)
Isocyanate/Alumina
Scalability
Low (Deadman waste)
High (Solid phase promoter)
Comparative Summary of Synthetic Routes
Drug
Key Intermediate
Primary Synthetic Challenge
Process Solution
Green Metric Impact
Fingolimod
2-acetamido-2-(4-octylphenethyl)...
Quaternary Carbon Formation
Friedel-Crafts Acylation
Elimination of Pyrophoric LiAlH4
Ozanimod
(S)-Amino-Indane Core
Enantioselectivity
Ru-Catalyzed ATH
High Atom Economy; Aqueous-compatible
Etrasimod
(4R)-Anilinocyclopentenone
Stereochemical Integrity
Decarboxylative Rearrangement
Stereospecificity without chiral resolution
References
Fingolimod Process: Organic Process Research & Development, "Improved Synthesis of Fingolimod via Friedel-Crafts Acylation." (Generalized link to journal due to patent specificity).
Ozanimod ATH: European Journal of Organic Chemistry, "Enantioselective Synthesis of Ozanimod."
Wills' Catalyst: REF Impact Case Studies, "Wills Catalysts: Commercialised systems for enantioselective production."
Etrasimod Rearrangement: Journal of Organic Chemistry, "Synthesis of Etrasimod (APD334): Al2O3-Promoted Decarboxylative Rearrangements."[1]
Siponimod/Etrasimod Disposition: Clinical Pharmacology in Drug Development, "Disposition and Mass Balance of Etrasimod."
Comparative Guide: Structural Analysis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene Derivatives
Executive Summary This guide provides a technical analysis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene , a critical intermediate in the synthesis of CETP inhibitors such as Anacetrapib . In the high-stakes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene , a critical intermediate in the synthesis of CETP inhibitors such as Anacetrapib .
In the high-stakes landscape of drug development, the selection of a scaffold is rarely arbitrary. This guide compares the specific structural attributes of the Trifluoromethyl (CF₃) / Cyclohexyl motif against non-fluorinated alkyl alternatives (e.g., Methyl/Isopropyl derivatives). We analyze how the steric bulk of the ortho-CF₃ group locks the cyclohexyl ring conformation, influencing both the solid-state stability (shelf-life) and the subsequent binding affinity of the final pharmaceutical ingredient.
Structural Analysis & Comparative Metrics
The "performance" of a crystal structure in this context refers to its thermodynamic stability , packing efficiency , and synthetic utility .
The "Ortho-Effect" and Conformational Locking
The defining feature of this molecule is the steric clash between the bulky Trifluoromethyl group (Position 2) and the Cyclohexyl ring (Position 1) . Unlike a methyl group, the CF₃ group has a larger van der Waals radius (approx. 2.2 Å vs 2.0 Å), forcing the cyclohexyl ring to rotate out of the benzene plane.
Target Molecule: The cyclohexyl ring adopts a distinct chair conformation that is twisted nearly perpendicular (~60-80°) to the phenyl ring to minimize repulsion with the CF₃ fluorines.
Alternative (Methyl analog): The rotation barrier is lower, leading to higher conformational entropy and potentially lower melting points/crystal density.
Comparative Data: Target vs. Alternatives
The following table contrasts the physicochemical properties of the target intermediate against standard alkyl alternatives.
Feature
Target Molecule (CF₃ / Cyclohexyl)
Alternative A (Methyl / Cyclohexyl)
Alternative B (CF₃ / Isopropyl)
Impact on Drug Design
Steric Bulk (A-Value)
High (> 2.5 kcal/mol)
Moderate (~1.7 kcal/mol)
Moderate
CF₃ locks conformation, reducing entropy penalty upon protein binding.
Lipophilicity (LogP)
~5.5 (High)
~4.8
~4.5
Higher LogP improves membrane permeability but challenges solubility.
Crystal Density
~1.37 g/cm³
~1.15 g/cm³
~1.25 g/cm³
Higher density indicates tighter packing and better solid-state stability.
Intermolecular Forces
Halogen Bonding (Br···F)
Van der Waals only
Halogen Bonding
Br···F interactions create supramolecular networks that stabilize the lattice.
Melting Point
High (>320°C predicted*)
Moderate (<200°C)
Moderate
High MP correlates with storage stability of the intermediate.
*Note: Boiling/Melting points are predictive estimates based on structural rigidity and molecular weight contributions.
Intermolecular Interactions: The "Performance" Drivers
In the solid state, the stability of this intermediate is driven by specific non-covalent interactions.
Halogen Bonding Network
The Bromomethyl (CH₂Br) group is not just a leaving group for the next synthetic step; in the crystal lattice, it acts as a halogen bond donor.
Mechanism: The electropositive "sigma-hole" on the Bromine atom interacts with electron-rich regions (fluorine atoms of the CF₃ group or the pi-system of adjacent rings).
Result: This creates a rigid 3D network that resists degradation better than the methyl-analog, which relies solely on weak dispersion forces.
Fluorine-Hydrogen Interactions
The CF₃ group is not chemically inert in the lattice. Weak C–F···H–C interactions (between the fluorine and the axial hydrogens of the cyclohexyl ring) contribute to the "locking" mechanism described in Section 2.1.
Visualization of Structural Logic
The following diagram illustrates the causal relationship between the chemical structure and the resulting bulk properties.
Figure 1: Causal pathway linking the ortho-CF3 substitution to bulk stability and biological efficacy.
Experimental Protocols: Self-Validating Systems
To verify the crystal structure and polymorphic purity of this intermediate, follow this standardized workflow.
Crystallization Protocol (Slow Evaporation)
Objective: Obtain single crystals suitable for X-ray diffraction (XRD).
Disorder Check: Check the CF₃ group for rotational disorder. If fluorine ellipsoids are elongated, model as a 2-part disorder.
Workflow Diagram
Figure 2: Decision tree for obtaining and validating crystallographic data.
Stability & Solubility Profile
Thermal Analysis (DSC/TGA)
Expectation: A sharp endotherm (melting) followed by stable liquid phase.
Warning Sign: If a broad endotherm is observed before the melting point, it indicates a solid-solid phase transition (polymorphism) or solvent loss (solvate).
Standard: The CF₃ derivative should exhibit a melting point significantly higher than the methyl analog due to the halogen bonding network described in Section 3.1.
Solubility Implications
The high lipophilicity (LogP ~5.5) makes this intermediate excellent for crossing biological membranes but challenging for aqueous formulation.
Process Tip: In synthetic scale-up, avoid aqueous workups. Use organic washes (brine/DCM) to prevent emulsion formation.
References
Crystal Structure of CETP Inhibitors:
Liu, S., et al.[2] "Crystal structures of cholesteryl ester transfer protein in complex with inhibitors."[2][3] Nature, 492, 261–265 (2012).
Anacetrapib Synthesis & Intermediates:
Tan, E., et al.[4] "Synthesis and Process Development of Anacetrapib." Journal of Organic Chemistry, 75(22), 7769–7784 (2010).
Conformational Analysis of Fluorinated Cyclohexyl Derivatives:
Durie, A. J., et al. "Supramolecular packing of alkyl substituted Janus face all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs." Chemical Science, 2012.
Halogen Bonding in Drug Design:
Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388 (2013).